molecular formula C25H49NO11 B11933210 Propargyl-PEG11-amine

Propargyl-PEG11-amine

Cat. No.: B11933210
M. Wt: 539.7 g/mol
InChI Key: QJITZAWTLZAIGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propargyl-PEG11-amine is a useful research compound. Its molecular formula is C25H49NO11 and its molecular weight is 539.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H49NO11

Molecular Weight

539.7 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine

InChI

InChI=1S/C25H49NO11/c1-2-4-27-6-8-29-10-12-31-14-16-33-18-20-35-22-24-37-25-23-36-21-19-34-17-15-32-13-11-30-9-7-28-5-3-26/h1H,3-26H2

InChI Key

QJITZAWTLZAIGR-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN

Origin of Product

United States

Foundational & Exploratory

Propargyl-PEG11-amine: A Versatile Heterobifunctional Linker for Advanced Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG11-amine is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker that serves as a critical building block in modern bioconjugation and drug development.[1][2][3] Its heterobifunctional nature, featuring a terminal propargyl group (an alkyne) and a primary amine, connected by an 11-unit ethylene (B1197577) glycol chain, offers researchers a versatile tool for the precise chemical modification of biomolecules.[1][2][3] This guide provides a comprehensive overview of the applications of this compound, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), supported by experimental protocols and quantitative data.

The unique architecture of this compound allows for orthogonal ligation strategies. The terminal amine can readily react with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[4] Concurrently, the propargyl group is available for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions with azide-functionalized molecules.[1] The PEG11 linker itself is not merely a spacer; its hydrophilic and flexible nature can enhance the solubility, cell permeability, and pharmacokinetic properties of the resulting bioconjugates.[5][6]

Core Applications in Research

The primary application of this compound in contemporary research is as a linker in the synthesis of PROTACs.[1][3][7] PROTACs are innovative heterobifunctional molecules designed to hijack the body's own ubiquitin-proteasome system to selectively degrade target proteins of interest, offering a powerful new modality for therapeutic intervention.[1]

Beyond PROTACs, the unique properties of this compound lend it to a variety of other bioconjugation applications, including:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies.

  • Peptide and Protein Modification (PEGylation): The PEG chain can improve the stability and pharmacokinetic profile of therapeutic peptides and proteins.

  • Surface Modification: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.

  • Fluorescent Labeling: Attachment of reporter molecules for imaging and tracking studies.

This compound in PROTAC Synthesis

The modular nature of PROTACs, consisting of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them, makes this compound an ideal synthetic tool. The linker's length and flexibility are critical determinants of a PROTAC's efficacy, as they govern the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation.[5][8]

A common synthetic strategy for PROTACs using a Propargyl-PEG-amine linker involves a two-step process:

  • Amide Bond Formation: The amine end of the linker is coupled to a carboxylic acid-functionalized ligand (either for the target protein or the E3 ligase).

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl end of the linker is then "clicked" to the second ligand, which has been functionalized with an azide (B81097) group.[5]

Signaling Pathway: PROTAC-Mediated Protein Degradation

The signaling pathway initiated by a PROTAC is a prime example of induced proximity. The PROTAC molecule acts as a bridge, bringing the target protein and an E3 ubiquitin ligase into close quarters. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (e.g., SMARCA2) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase (e.g., VHL) E3Ligase->TernaryComplex UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbiquitinatedProtein->Proteasome DegradedProtein Degraded Protein Fragments Proteasome->DegradedProtein Degradation

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data in PROTAC Research

The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein in a cellular context. The key parameters measured are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table presents hypothetical data for a PROTAC targeting the SMARCA2 protein, synthesized using a PEG-based linker, to illustrate how such data is typically presented.

PROTAC CompoundLinker CompositionTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
ACBI1 PEG-likeSMARCA2/4MV-4-116 / 11>95[9]
Hypothetical PROTAC-PEG11 This compoundSMARCA2MV-4-118>95N/A

Note: Data for ACBI1 is from a published study and uses a PEG-like linker. Data for the hypothetical PROTAC-PEG11 is illustrative.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the synthesis and evaluation of a PROTAC using this compound.

Protocol 1: Synthesis of an Amide-Linked PROTAC Intermediate

This protocol describes the coupling of a carboxylic acid-functionalized E3 ligase ligand with this compound.

Materials:

  • E3 Ligase Ligand-COOH (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the E3 Ligase Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the E3 Ligase Ligand-PEG11-Propargyl intermediate.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the final "click" reaction to couple the propargyl-functionalized intermediate with an azide-functionalized target protein ligand.

Materials:

  • E3 Ligase Ligand-PEG11-Propargyl (1.0 eq)

  • Target Protein Ligand-Azide (1.1 eq)

  • Copper(II) sulfate (B86663) (CuSO4·5H2O) (0.1 eq)

  • Sodium ascorbate (B8700270) (0.5 eq)

  • t-BuOH/H2O (1:1) solvent mixture

Procedure:

  • Dissolve the E3 Ligase Ligand-PEG11-Propargyl and the Target Protein Ligand-Azide in the t-BuOH/H2O solvent mixture.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO4·5H2O in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the final PROTAC by preparative HPLC.

PROTAC_Synthesis_Workflow start Start reagents1 E3 Ligand-COOH + This compound + HATU/DIPEA in DMF start->reagents1 reaction1 Amide Coupling reagents1->reaction1 intermediate E3 Ligand-PEG11-Propargyl reaction1->intermediate reagents2 Intermediate + Target Ligand-Azide + CuSO4/Sodium Ascorbate in tBuOH/H2O intermediate->reagents2 reaction2 CuAAC 'Click' Reaction reagents2->reaction2 final_protac Final PROTAC reaction2->final_protac purification Purification (HPLC) final_protac->purification end End purification->end Western_Blot_Workflow start Start: Cell Culture treatment PROTAC Treatment (Varying Concentrations) start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (DC50 & Dmax) detection->analysis end End analysis->end

References

Propargyl-PEG11-amine: A Technical Guide to Solubility and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of Propargyl-PEG11-amine, a versatile heterobifunctional linker crucial for advancements in bioconjugation, drug delivery, and the development of sophisticated molecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document offers a detailed overview of its solubility in various solvents, experimental protocols for its use, and logical workflows for its application in key research areas.

Core Properties of this compound

This compound is characterized by a propargyl group at one terminus, providing an alkyne functionality for "click" chemistry reactions, and a primary amine at the other, enabling conjugation to molecules with available carboxylic acids or activated esters. The polyethylene (B3416737) glycol (PEG) spacer, consisting of 11 ethylene (B1197577) glycol units, enhances the hydrophilicity and biocompatibility of the resulting conjugates, which can improve their pharmacokinetic properties.[1]

Solubility Profile

The solubility of this compound is a critical parameter for its effective use in various experimental settings. While specific quantitative solubility data for this compound is not widely published, qualitative information and data from analogous structures provide a strong indication of its solubility characteristics.

Qualitative Solubility:

Propargyl-PEG-amine compounds with varying PEG chain lengths are generally soluble in a range of common laboratory solvents. This broad solubility allows for flexibility in designing reaction conditions.

Quantitative Solubility Data:

SolventPropargyl-PEG3-aminePropargyl-PEG4-aminePropargyl-PEG6-aminePropargyl-PEG8-aminePropargyl-PEG24-amine
WaterSoluble[2]Soluble[3]SolubleSoluble[4]Soluble (in formulation)[5]
Dimethyl Sulfoxide (B87167) (DMSO)Soluble[2]Soluble[3]SolubleSoluble[4]Soluble (in formulation)[5]
Dichloromethane (DCM)Soluble[2]Soluble[3]SolubleSoluble[4]Not Reported
Dimethylformamide (DMF)Soluble[2]Soluble[3]SolubleSoluble[4]Not Reported
Quantitative Value Not ReportedNot ReportedNot ReportedNot Reported2.5 mg/mL (in a suspended solution)[5]

Note: The quantitative value for Propargyl-PEG24-amine is for a suspended solution formulation and may not represent its maximum solubility in a single solvent.[5]

Experimental Protocols

The following protocols provide detailed methodologies for the dissolution and application of this compound in a typical bioconjugation workflow involving a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Preparation of a this compound Stock Solution

To facilitate accurate and reproducible experimental results, it is recommended to prepare a concentrated stock solution of this compound.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Argon or nitrogen gas (optional, for long-term storage)

  • Microcentrifuge tubes or vials

Procedure:

  • Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Weighing: In a clean, dry microcentrifuge tube, weigh out the desired amount of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock solution concentration (e.g., 10 mg/mL or 100 mM).

  • Mixing: Vortex or gently sonicate the solution until the this compound is completely dissolved.

  • Storage: For short-term storage (days to weeks), store the stock solution at 2-8°C. For long-term storage (months), aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6] If possible, overlay the solution with an inert gas like argon or nitrogen before sealing to minimize oxidation.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol outlines the conjugation of an azide-containing molecule (e.g., a protein, peptide, or small molecule) with this compound.

Materials:

  • This compound stock solution

  • Azide-containing molecule in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) solution (freshly prepared, e.g., 100 mM in water)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-containing molecule and this compound in the desired molar ratio in the reaction buffer.

  • Catalyst Preparation: In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution. The ligand helps to stabilize the copper(I) catalyst and protect biomolecules from oxidative damage.[7]

  • Initiation of Reaction: Add the premixed copper/ligand solution to the reaction mixture containing the azide (B81097) and alkyne.

  • Reduction of Copper: Immediately add the freshly prepared sodium ascorbate solution to the reaction mixture. This reduces the copper(II) to the active copper(I) catalytic species.[7]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).

  • Purification: Once the reaction is complete, the PEGylated conjugate can be purified from excess reagents and byproducts using standard techniques such as dialysis, size-exclusion chromatography, or affinity chromatography.

Mandatory Visualizations

The following diagrams illustrate the key workflows described in this guide.

G cluster_0 Stock Solution Preparation A Equilibrate this compound to Room Temperature B Weigh Compound A->B C Dissolve in Anhydrous DMSO or DMF B->C D Vortex/Sonicate to Ensure Complete Dissolution C->D E Store at Appropriate Temperature (-20°C or -80°C for long-term) D->E

Caption: Workflow for Preparing a this compound Stock Solution.

G cluster_1 CuAAC Bioconjugation Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Propargyl_PEG This compound Mix_Reactants Combine Reactants in Buffer Propargyl_PEG->Mix_Reactants Azide_Molecule Azide-Containing Molecule Azide_Molecule->Mix_Reactants CuSO4 CuSO4 Premix_Catalyst Premix CuSO4 and THPTA CuSO4->Premix_Catalyst THPTA THPTA Ligand THPTA->Premix_Catalyst Ascorbate Sodium Ascorbate Add_Ascorbate Add Sodium Ascorbate to Initiate Reaction Ascorbate->Add_Ascorbate Add_Catalyst Add Catalyst Premix to Reactants Mix_Reactants->Add_Catalyst Premix_Catalyst->Add_Catalyst Add_Catalyst->Add_Ascorbate Incubate Incubate at Room Temperature Add_Ascorbate->Incubate Purify Purify Conjugate Incubate->Purify

References

An In-Depth Technical Guide to Bifunctional Linkers for Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing fields of chemical biology, drug discovery, and materials science, the ability to selectively and efficiently connect molecular entities is paramount. Bifunctional linkers are chemical tools that possess two reactive functional groups, enabling the covalent linkage of two different molecules.[1] When combined with the principles of "click chemistry," these linkers offer a powerful strategy for creating complex molecular architectures with high precision and yield.[2][3] Click chemistry, a concept introduced by K. Barry Sharpless, describes reactions that are modular, wide in scope, high-yielding, and generate only inoffensive byproducts.[2]

This technical guide provides a comprehensive overview of bifunctional linkers designed for click chemistry applications. It will delve into the core concepts, present quantitative data for key reactions, offer detailed experimental protocols, and visualize relevant biological and experimental workflows. The focus will be on the two most prominent click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[4][]

Core Concepts: Bifunctional Linkers and Click Chemistry

Bifunctional linkers can be categorized as either homobifunctional, possessing two identical reactive groups, or heterobifunctional, with two different reactive groups.[1] Heterobifunctional linkers are particularly valuable in bioconjugation as they allow for controlled, stepwise reactions, minimizing the formation of unwanted byproducts.[1]

The synergy between bifunctional linkers and click chemistry has revolutionized the synthesis of complex biomolecular conjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][6][7] In the context of ADCs, click chemistry enables the site-specific attachment of potent cytotoxic drugs to antibodies, leading to more homogeneous and potentially safer therapeutics compared to earlier generations.[2][8] For PROTACs, these linkers connect a target protein-binding ligand to an E3 ubiquitin ligase ligand, facilitating targeted protein degradation.[6][9]

Types of Click Chemistry Reactions

The two primary forms of click chemistry employed with bifunctional linkers are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the 1,3-dipolar cycloaddition between a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole.[4][10] It is known for its high efficiency and reliability.[10]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) to react with an azide.[] The release of ring strain provides the driving force for the reaction, making it highly biocompatible and suitable for use in living systems.[][6]

Data Presentation: Quantitative Parameters

The choice of click chemistry reaction and the specific linker can significantly impact the efficiency and kinetics of the conjugation. The following tables summarize key quantitative data for CuAAC and SPAAC reactions.

Table 1: Quantitative Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [10]

ParameterSmall Molecule SynthesisBioconjugation
Copper(I) Source 0.25 - 5 mol %0.25 - 1 mM
Ligand:Copper Ratio 1:1 to 2:12:1 to 5:1
Reducing Agent 5 - 10 mol % (or excess)5 - 50 equivalents (to azide) or 5 mM
Reactant Ratio (Azide:Alkyne) ~1:14-50x excess of one reagent
Temperature Room Temp. to 110 °CRoom Temperature
Reaction Time 10 min - 24 h15 - 60 minutes
Typical Yields >90%Near-quantitative

Table 2: Second-Order Rate Constants for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Benzyl Azide [11]

CyclooctyneRate Constant (M⁻¹s⁻¹)
Cyclooctyne (OCT)~10⁻³
Azacyclooctyne (AZA)0.002 - 0.004
Dibenzocyclooctyne (DIBO)0.003 - 0.006
Bicyclononyne (BCN)0.06 - 0.1
Dibenzocyclooctyne (DBCO)0.3 - 1.0

Note: Reaction rates can be influenced by the specific structures of the azide and cyclooctyne, as well as the solvent system. One study showed that a PEG linker on a DBCO-conjugated antibody increased the SPAAC reaction rate by approximately 31% compared to a non-PEGylated version.[6]

Experimental Protocols

The following protocols provide detailed methodologies for performing CuAAC and SPAAC reactions for bioconjugation.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Modification

This protocol is a general guideline for conjugating an azide-containing small molecule to an alkyne-functionalized protein.[10][12][13]

Materials:

  • Alkyne-functionalized protein (e.g., 2 µM or higher)

  • Azide-containing cargo molecule (e.g., 5 mM stock solution)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM)

  • Copper-stabilizing ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 50 mM)

  • Sodium ascorbate (B8700270) solution (e.g., 100 mM, freshly prepared)

  • Aminoguanidine (B1677879) hydrochloride solution (e.g., 100 mM)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable amine-free buffer.

  • 2 mL microcentrifuge tubes

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of all reagents in the appropriate buffer or solvent. Ensure the sodium ascorbate solution is freshly made.

    • Prepare a premixed solution of CuSO₄ and the THPTA ligand. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA to achieve a 1:5 copper-to-ligand ratio.[13]

  • Reaction Setup: In a 2 mL microcentrifuge tube, combine the following reagents in the specified order: a. Add the alkyne-functionalized protein solution to the reaction buffer to achieve the desired final concentration (e.g., 57.8 µM in a final volume of 500 µL).[13] b. Add the azide-containing cargo molecule. A molar excess is typically used for bioconjugation (e.g., 10 µL of a 5 mM stock solution).[13] c. Add the premixed CuSO₄/ligand solution. The final copper concentration can be adjusted as needed (e.g., between 0.05 and 0.25 mM).[13] d. Add the aminoguanidine solution to a final concentration of 5 mM. This helps to intercept deleterious byproducts of ascorbate oxidation.[12][13] e. Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.[13]

  • Incubation:

    • Gently mix the reaction by inverting the tube several times.

    • Incubate at room temperature for 15-60 minutes. For sensitive biomolecules, the reaction can be performed at 4°C, though this may require a longer incubation time.

  • Purification:

    • Remove excess reagents and byproducts using a desalting column, dialysis, or size-exclusion chromatography appropriate for the protein conjugate.

  • Analysis:

    • Analyze the conjugation efficiency using methods such as SDS-PAGE, mass spectrometry (MS), or HPLC.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling

This protocol describes a general procedure for conjugating an azide-containing linker to a DBCO-functionalized protein.[6]

Materials:

  • DBCO-functionalized protein (e.g., antibody)

  • Azide-containing linker/molecule (e.g., Azido-PEG2-C6-Cl)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer.

  • Organic Solvent (optional): Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for dissolving the azide linker.

  • Microcentrifuge tubes

Procedure:

  • Reagent Preparation:

    • Dissolve the DBCO-functionalized protein in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).

    • Prepare a stock solution of the azide-containing molecule in an appropriate solvent (e.g., DMSO or DMF).

  • Reaction Setup: a. In a microcentrifuge tube, add the solution of the DBCO-functionalized protein. b. Add the stock solution of the azide-containing molecule to the protein solution. A molar excess of the azide (e.g., 5-20 fold) is typically used to ensure efficient conjugation.[6] The final concentration of the organic solvent should generally be kept low (e.g., <10% v/v) to maintain protein stability.[14]

  • Incubation:

    • Gently mix the reaction.

    • Incubate at room temperature for 4-12 hours, or until the reaction is complete. The reaction can also be performed at 4°C for an extended period (e.g., overnight).

  • Purification:

    • Purify the resulting conjugate using methods appropriate for the biomolecule, such as a desalting column, size-exclusion chromatography, or affinity chromatography.

  • Analysis:

    • Confirm the identity and purity of the final conjugate using techniques like SDS-PAGE, UV-Vis spectroscopy (if the linker or cargo has a chromophore), mass spectrometry, or HPLC.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and mechanisms involving bifunctional linkers in click chemistry.

G cluster_reactants Reactants cluster_workflow Conjugation Workflow Molecule_A Molecule A (e.g., Protein, Drug) Step1 Step 1: Functionalize Molecule A with one end of the linker Molecule_A->Step1 Molecule_B Molecule B (e.g., Fluorophore, PEG) Step3 Step 3: Click Reaction with Molecule B Molecule_B->Step3 Bifunctional_Linker Bifunctional Linker (e.g., Azide-PEG-NHS) Bifunctional_Linker->Step1 Step2 Step 2: Purify functionalized Molecule A Step1->Step2 Step2->Step3 Step4 Step 4: Purify final conjugate Step3->Step4 Final_Conjugate Final Conjugate (A-Linker-B) Step4->Final_Conjugate

Caption: General workflow for bioconjugation using a heterobifunctional linker.

G cluster_adc ADC Synthesis & Action cluster_cell Cancer Cell Antibody Antibody ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Click Chemistry (e.g., SPAAC) Linker Bifunctional Click Linker (e.g., DBCO-PEG-Drug) Linker->ADC Receptor Tumor Antigen Receptor ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Drug_Release Drug Release Cleavage->Drug_Release Cell_Death Apoptosis / Cell Death Drug_Release->Cell_Death Induces

Caption: Synthesis and mechanism of action for an Antibody-Drug Conjugate (ADC).

G cluster_protac PROTAC Assembly & Function cluster_cellular Cellular Machinery POI_Ligand Protein of Interest (POI) Ligand PROTAC PROTAC Molecule POI_Ligand->PROTAC Click Chemistry E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Linker Bifunctional Click Linker Linker->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targeted by Degradation POI Degradation Proteasome->Degradation

Caption: Assembly and mechanism of action for a PROTAC.

Conclusion

Bifunctional linkers, in conjunction with click chemistry, provide a robust and versatile platform for the precise construction of complex molecular entities. The high efficiency, selectivity, and biocompatibility of these reactions have made them indispensable tools in drug development, diagnostics, and various other areas of scientific research.[1][7] The choice between CuAAC and SPAAC depends on the specific application, with SPAAC being the preferred method for reactions within living systems due to the absence of a cytotoxic copper catalyst.[6] As research continues, the development of novel linkers and click chemistry methodologies will undoubtedly lead to even more sophisticated and effective applications.

References

The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism of targeted protein elimination.[1][2] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to selectively degrade proteins of interest (POIs), offering a powerful strategy to target proteins previously considered "undruggable".[2][3] At the heart of every PROTAC lies the linker, a component that transcends its role as a mere spacer to become a critical determinant of the molecule's overall efficacy, selectivity, and pharmacokinetic properties.[1][4] This technical guide provides a comprehensive exploration of PROTAC linkers, their constituent parts, and their profound impact on the design and function of these revolutionary therapeutics.

The PROTAC Mechanism: A Symphony of Proximity

A PROTAC molecule is ingeniously constructed from three core components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that covalently connects these two moieties.[4][5] The mechanism of action is a finely orchestrated process of induced proximity.[3] Upon entering the cell, the PROTAC simultaneously engages the POI and an E3 ligase, forming a ternary complex.[6] This proximity enables the E3 ligase to catalyze the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[2] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to initiate another cycle of degradation.[6][7] This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations, a significant advantage over traditional inhibitors.[3][8]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC POI_bound POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase PROTAC_bound PROTAC E3_bound E3 Ligase POI_bound->PROTAC_bound PROTAC_bound->E3_bound Ub Ubiquitin Poly_Ub_POI Polyubiquitinated POI Ub->Poly_Ub_POI Polyubiquitination Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Results in cluster_ternary cluster_ternary cluster_ternary->PROTAC Releases cluster_ternary->Ub Recruits

PROTAC-mediated protein degradation pathway.

The Multifaceted Role of the PROTAC Linker

The linker is a critical and multifaceted component that significantly influences the biological activity of a PROTAC.[1][5] Its length, composition, rigidity, and attachment points to the two ligands are all crucial parameters that must be optimized to achieve potent and selective protein degradation.[9] The primary functions of the linker include:

  • Facilitating Ternary Complex Formation: The linker must be of an optimal length and flexibility to span the distance between the POI and the E3 ligase, enabling the formation of a stable and productive ternary complex.[1] A linker that is too short may lead to steric clashes, while one that is too long can result in unproductive binding modes.[9][10]

  • Influencing Ternary Complex Stability: The chemical nature of the linker can contribute to the stability of the ternary complex through various interactions. This stability is a key determinant of degradation efficiency.

  • Modulating Physicochemical Properties: The linker significantly impacts the overall physicochemical properties of the PROTAC, such as solubility and cell permeability.[1] For instance, the incorporation of polar groups like polyethylene (B3416737) glycol (PEG) can enhance solubility, while more lipophilic alkyl chains can improve membrane permeability.[11]

  • Affecting Pharmacokinetics: The metabolic stability and overall pharmacokinetic profile of a PROTAC are heavily influenced by the linker's composition.[1]

Classification of PROTAC Linkers

PROTAC linkers are broadly categorized based on their structural characteristics into flexible, rigid, and "smart" or functional linkers.[1]

Flexible Linkers

These are the most commonly employed linkers in the initial stages of PROTAC development due to their synthetic tractability.[1]

  • Alkyl Chains: Simple hydrocarbon chains are a common starting point, offering significant conformational flexibility.[1]

  • Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and drug-like properties of PROTACs.[11][12]

Rigid Linkers

Rigid linkers, which often incorporate cyclic structures, introduce conformational constraints. This can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency and selectivity.[13]

  • Cycloalkanes: Structures like piperazine (B1678402) and piperidine (B6355638) can increase rigidity and metabolic stability.[11]

  • Alkynes and Triazoles: The introduction of alkynes and the subsequent formation of triazoles via "click chemistry" create a rigid and metabolically stable linkage.[11][14]

"Smart" or Functional Linkers

More advanced linker designs incorporate functionalities that respond to specific stimuli or perform additional roles beyond simple conjugation. Examples include photoswitchable linkers that allow for spatiotemporal control of PROTAC activity.[14]

Quantitative Impact of Linker Properties

The optimization of linker length and composition is a critical and often empirical process in PROTAC design. The following tables summarize quantitative data from various studies, illustrating the profound impact of these parameters on degradation efficiency, typically measured by DC₅₀ (the concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of degradation).[14]

Table 1: Impact of Linker Length on TBK1 Degradation
Linker Type Linker Length (atoms) DC₅₀ (nM) Dₘₐₓ (%) Reference
Alkyl/Ether< 12No degradation-[14]
Alkyl/Ether12 - 29Submicromolar-[14]
Alkyl/Ether21396[14]
Alkyl/Ether2929276[14]
Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
Linker Type Linker Length (atoms) Degradation Efficacy Reference
PEG12Effective[14]
PEG16More Potent[14]
Table 3: Impact of Linker Length on SOS1 Degradation
Linker Type Linker Length (methylene units) DC₅₀ (µM) Dₘₐₓ (%) Reference
Alkyl3Less Potent< 100[5]
Alkyl4Less Potent< 100[5]
Alkyl515.7100[5]
Alkyl6Less Potent< 100[5]
Table 4: Impact of Linker Composition on VHL PROTAC Permeability
PROTAC Linker Composition Permeability Classification Reference
1Flexible AliphaticLow[15]
2Flexible with π-interactionsHigh[15]
3Flexible with π-interactionsMedium-High[15]
7Contains Tertiary AmineMedium-High[15]
8Contains Tertiary AmineMedium-High[15]
9Flexible AliphaticHigh[15]

Experimental Protocols

The development and evaluation of PROTACs involve a series of key experiments. The following is a generalized workflow and detailed protocols for essential assays.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Optimization Design PROTAC Design (Ligand & Linker Selection) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Permeability Cell Permeability Assay (e.g., PAMPA) Purification->Permeability Test Compound Degradation Protein Degradation Assay (e.g., Western Blot, HiBiT) Permeability->Degradation Viability Cell Viability Assay Degradation->Viability SAR Structure-Activity Relationship (SAR) Analysis Viability->SAR Analyze Data SAR->Design Iterate Design

A typical experimental workflow for PROTAC evaluation.
Protocol 1: PROTAC Synthesis via HATU-mediated Amide Coupling

This protocol describes a general method for coupling a carboxylic acid-functionalized linker to an amine-containing ligand (either the warhead or the E3 ligase ligand).

Materials:

  • Amine-functionalized ligand

  • Carboxylic acid-functionalized linker

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reaction vessel

  • Stirring apparatus

  • HPLC for purification

Procedure:

  • Dissolve the amine-functionalized ligand (1 equivalent) and the carboxylic acid-functionalized linker (1.1 equivalents) in anhydrous DMF in a reaction vessel.

  • Add HATU (1.2 equivalents) to the solution.

  • Add DIPEA (2 equivalents) to the reaction mixture and stir at room temperature.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, quench the reaction with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the desired PROTAC intermediate.

  • Repeat the coupling procedure with the other ligand to complete the synthesis of the final PROTAC molecule.

Protocol 2: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

This protocol outlines the synthesis of a PROTAC using a "click chemistry" approach, which is highly efficient and modular.[16][17]

Materials:

  • Azide-functionalized ligand/linker

  • Alkyne-functionalized ligand/linker

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvent system (e.g., t-BuOH/H₂O or DMF)

  • Reaction vessel

  • Stirring apparatus

  • HPLC for purification

Procedure:

  • Dissolve the azide-functionalized component (1 equivalent) and the alkyne-functionalized component (1 equivalent) in the chosen solvent system.[16]

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.

  • Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude PROTAC by column chromatography or preparative HPLC.

Protocol 3: Western Blotting for Protein Degradation

This is a standard method to quantify the reduction of a target protein in cells after PROTAC treatment.[1][7]

Materials:

  • Cultured cells

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle-only control.[14]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.[1]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody for the target protein overnight at 4°C. Then, incubate with the primary antibody for the loading control. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[1]

Protocol 4: HiBiT Assay for Protein Degradation

The HiBiT assay is a sensitive, quantitative, and high-throughput alternative to Western blotting for measuring protein degradation.[11][18] It relies on the complementation of an 11-amino-acid HiBiT tag on the target protein with the LgBiT protein to generate a luminescent signal.[19]

Materials:

  • CRISPR-edited cells endogenously expressing the HiBiT-tagged target protein

  • PROTAC compound and vehicle control

  • 96-well assay plates

  • Nano-Glo® HiBiT Lytic Detection System (or equivalent)

  • Luminometer

Procedure:

  • Cell Plating and Treatment: Plate the HiBiT-tagged cells in a 96-well plate. The following day, treat the cells with a serial dilution of the PROTAC compound for the desired time.[19]

  • Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Reagent to all wells.[19]

  • Luminescence Measurement: Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization. Measure the luminescence using a plate-based luminometer.[19]

  • Data Analysis: Normalize the luminescent signal to the vehicle-treated control to determine the percentage of remaining protein. Plot the data to calculate DC₅₀ and Dₘₐₓ values.[18]

Protocol 5: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict the passive permeability of a compound.[20][21]

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)

  • PROTAC compound

  • Phosphate buffer saline (PBS)

  • UV-Vis spectrophotometer or LC-MS/MS for quantification

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Compound Preparation: Prepare solutions of the PROTAC in PBS in the donor plate wells.

  • Assay Assembly: Add PBS to the acceptor plate wells. Place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the buffer in the acceptor wells.

  • Incubation: Incubate the plate assembly for a defined period (e.g., 5 hours) at room temperature.[10]

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[10]

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and assay parameters.

Conclusion

The linker is an indispensable component in the design of efficacious PROTACs, playing a pivotal role in orchestrating the formation of the ternary complex and influencing the overall drug-like properties of the molecule. A deep understanding of the interplay between linker length, composition, and flexibility is paramount for the rational design of next-generation protein degraders. The systematic application of the synthetic strategies and evaluative assays detailed in this guide will empower researchers to navigate the complex structure-activity relationships of PROTACs and accelerate the development of these promising new therapeutics.

References

The Cornerstone of Click Chemistry: A Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become an indispensable tool in the chemical sciences, enabling the rapid and efficient construction of complex molecular architectures. Its high yields, mild reaction conditions, and remarkable functional group tolerance have propelled its use in diverse fields, from drug discovery and bioconjugation to materials science. This technical guide provides an in-depth exploration of the fundamental principles of CuAAC, including its mechanism, kinetics, and practical application, with a focus on providing actionable data and protocols for researchers.

Core Principles and Mechanism

The CuAAC reaction is a highly efficient and regioselective transformation that joins an azide (B81097) and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. This reaction represents a significant advancement over the thermal Huisgen 1,3-dipolar cycloaddition, offering a rate acceleration of up to 10⁸. The key to this remarkable efficiency lies in the use of a copper(I) catalyst.

While initial proposals suggested a mononuclear copper catalyst, a significant body of evidence from kinetic studies and computational analysis now supports a more complex mechanism involving a dinuclear copper intermediate as the kinetically favored pathway.[1] This dinuclear mechanism provides a more comprehensive explanation for the reaction's high fidelity and rapid kinetics.

The catalytic cycle can be summarized in the following key steps:

  • Formation of the Copper(I) Acetylide: In the presence of a base, the terminal alkyne reacts with a Cu(I) species to form a copper acetylide.

  • Formation of the Dinuclear Copper Acetylide: This initially formed mononuclear copper acetylide can then coordinate with a second Cu(I) ion to form a dinuclear π,σ-bis(copper) acetylide complex.[1]

  • Coordination of the Azide: The azide then coordinates to one of the copper centers of the dinuclear complex.

  • Cycloaddition: A concerted or stepwise cycloaddition occurs between the coordinated azide and the acetylide, leading to the formation of a six-membered copper-containing intermediate.

  • Ring Contraction and Product Formation: This intermediate undergoes ring contraction to form a copper triazolide.

  • Protonolysis and Catalyst Regeneration: Finally, protonolysis of the copper-triazolide bond releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, allowing the cycle to continue.

dot

CuAAC_Mechanism Dinuclear Catalytic Cycle of CuAAC cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle cluster_product Product Azide R1-N3 Azide_Complex Azide-Dinuclear Cu Complex Azide->Azide_Complex Alkyne R2-C≡CH Cu_Acetylide Mononuclear Cu(I) Acetylide Alkyne->Cu_Acetylide + Cu(I) - H+ CuI_1 Cu(I) CuI_1->Cu_Acetylide CuI_2 Cu(I) Dinuclear_Cu_Acetylide Dinuclear Cu(I) Acetylide CuI_2->Dinuclear_Cu_Acetylide Cu_Acetylide->Dinuclear_Cu_Acetylide + Cu(I) Dinuclear_Cu_Acetylide->Azide_Complex + R1-N3 Metallacycle Six-membered Cu-Metallacycle Azide_Complex->Metallacycle Cycloaddition Cu_Triazolide Copper Triazolide Metallacycle->Cu_Triazolide Ring Contraction Cu_Triazolide->CuI_1 Catalyst Regeneration Cu_Triazolide->CuI_2 Triazole 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Triazole + H+ CuAAC_Workflow General Experimental Workflow for CuAAC cluster_reaction 2. Reaction cluster_monitoring 3. Monitoring cluster_workup 4. Work-up & Purification cluster_analysis 5. Analysis Prep_Reactants Dissolve Azide and Alkyne in Solvent Mixing Combine Reactants and Catalyst Prep_Reactants->Mixing Prep_Catalyst Prepare Catalyst (e.g., CuSO4/NaAsc) Prep_Catalyst->Mixing Incubation Stir at Room Temperature Mixing->Incubation TLC_LCMS Monitor Progress (TLC / LC-MS) Incubation->TLC_LCMS Quench Quench Reaction TLC_LCMS->Quench Reaction Complete Extraction Extraction Quench->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization DrugDev_Applications Applications of CuAAC in Drug Development cluster_ld Lead Discovery cluster_bio Bioconjugation cluster_pro Prodrugs cluster_pep Peptidomimetics CuAAC CuAAC Reaction Lead_Discovery Lead Discovery & Optimization CuAAC->Lead_Discovery Bioconjugation Bioconjugation CuAAC->Bioconjugation Prodrugs Prodrug Design CuAAC->Prodrugs Peptidomimetics Peptidomimetics CuAAC->Peptidomimetics Compound_Libraries Compound Libraries Lead_Discovery->Compound_Libraries SAR_Studies SAR Studies Lead_Discovery->SAR_Studies ADCs Antibody-Drug Conjugates (ADCs) Bioconjugation->ADCs Imaging_Agents Imaging Agents Bioconjugation->Imaging_Agents Targeted_Delivery Targeted Drug Delivery Prodrugs->Targeted_Delivery Improved_Stability Improved Metabolic Stability Peptidomimetics->Improved_Stability

References

Methodological & Application

Propargyl-PEG11-Amine Bioconjugation: A Detailed Protocol for Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a cornerstone strategy in the development of therapeutic proteins and other bioconjugates. PEGylation can significantly enhance the pharmacological properties of proteins by increasing their solubility and stability, extending their circulating half-life, and reducing their immunogenicity.[1][2] Propargyl-PEG11-amine is a heterobifunctional linker that offers a versatile platform for protein modification.[][4][5][6] Its primary amine group allows for covalent attachment to proteins, typically at surface-exposed lysine (B10760008) residues or the N-terminus, while the terminal propargyl group provides a reactive handle for subsequent "click chemistry" reactions.[7][][4][5][6]

This document provides a detailed protocol for the bioconjugation of this compound to proteins, followed by a secondary modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[8][9] These methods are particularly relevant for the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced biotherapeutics.[][10][11]

Principle of the Reaction

The bioconjugation process using this compound is a two-stage process:

  • Amine-Reactive Conjugation: The primary amine of the this compound linker is typically reacted with a protein's primary amines (e.g., the ε-amino group of lysine residues) through the formation of a stable amide bond. This is often achieved by activating the protein's carboxyl groups using carbodiimide (B86325) chemistry (e.g., with EDC and NHS) or by modifying the amine on the linker to be reactive towards other functional groups on the protein. A more common and direct approach involves the use of an NHS-ester activated Propargyl-PEG linker which directly reacts with the protein's amines. For the purpose of this protocol, we will focus on the direct conjugation of the amine group of the linker to activated carboxyl groups on the protein.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl (alkyne) group introduced onto the protein surface serves as a bio-orthogonal handle for the highly specific and efficient copper-catalyzed reaction with an azide-containing molecule of interest (e.g., a fluorescent dye, a small molecule drug, or a biotin (B1667282) tag).[8][9] This reaction forms a stable triazole linkage.[12]

Experimental Protocols

Materials and Reagents
  • Protein of interest (e.g., monoclonal antibody) in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Azide-modified molecule of interest (e.g., Azide-Fluorophore, Azide-Drug)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium Ascorbate (B8700270)

  • Degassing equipment (e.g., vacuum line, argon or nitrogen gas)

  • Purification columns (e.g., Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX))

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Protocol 1: Activation of Protein Carboxyl Groups and Conjugation with this compound

This protocol describes the conjugation of the amine group of the linker to the carboxyl groups on the protein, a common strategy for proteins where lysine modification is not desired.

  • Protein Preparation:

    • Dissolve the protein of interest in Activation Buffer to a final concentration of 2-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Activation Buffer using dialysis or a desalting column.

  • Activation of Protein Carboxyl Groups:

    • Prepare fresh 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO.

    • Add a 50-fold molar excess of EDC and a 50-fold molar excess of NHS (or Sulfo-NHS) to the protein solution.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Immediately following activation, exchange the activated protein into cold Conjugation Buffer (pH 7.2-7.5) to remove excess EDC and NHS. This can be done using a desalting column.

    • Prepare a 10 mM stock solution of this compound in Conjugation Buffer.

    • Add a 20 to 50-fold molar excess of the this compound solution to the activated protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any remaining activated carboxyl groups.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Alkyne-Modified Protein:

    • Remove excess, unreacted this compound and quenching reagents by size exclusion chromatography (SEC) or dialysis.[13] The choice of purification method may depend on the properties of the protein.[14][15]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction to conjugate an azide-modified molecule to the alkyne-functionalized protein.

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the azide-modified molecule in DMSO or water.

    • Prepare a 50 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.[12]

    • Prepare a 10 mM stock solution of copper(II) sulfate in water.

    • Prepare a 50 mM stock solution of THPTA ligand in water.

  • Click Reaction Setup:

    • In a microcentrifuge tube, combine the purified alkyne-modified protein (from Protocol 1) with the azide-modified molecule. A 3 to 10-fold molar excess of the azide-reagent over the protein is recommended.[12]

    • Add the THPTA ligand solution to a final concentration of 1 mM. THPTA helps to stabilize the Cu(I) catalyst and protect the protein.[12]

    • Add the copper(II) sulfate solution to a final concentration of 0.5 mM.

    • Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[12]

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

    • Incubate the reaction for 1 to 4 hours at room temperature, protected from light. The reaction time may require optimization.

  • Purification of the Final Conjugate:

    • Purify the final protein conjugate to remove the copper catalyst, excess azide (B81097) reagent, and other reaction components. Size exclusion chromatography (SEC) is a commonly used method for this purpose.[13] Other techniques like ion exchange or hydrophobic interaction chromatography may also be applicable depending on the conjugate's properties.[13][14]

Data Presentation

The efficiency of the bioconjugation process should be quantified at each stage. The following table provides a template for summarizing key quantitative data.

ParameterMethodTypical Result
Degree of Labeling (DoL) with Alkyne Mass Spectrometry (MALDI-TOF or ESI-MS)2-4 alkynes per antibody
Protein Recovery after Alkyne Labeling UV-Vis Spectroscopy (A280)> 85%
Purity of Alkyne-Modified Protein SDS-PAGE, SEC-HPLC> 95%
Final Conjugate Yield UV-Vis Spectroscopy (A280)> 70% (relative to starting protein)
Final Conjugate Purity SEC-HPLC, SDS-PAGE> 98%
Confirmation of Conjugation Mass Spectrometry, UV-Vis Spectroscopy (if payload has absorbance)Mass increase corresponding to the mass of the linker and payload

Visualization of Workflows and Pathways

Experimental Workflow

The overall experimental workflow for the two-step bioconjugation of a protein with this compound and a subsequent click reaction is depicted below.

experimental_workflow cluster_prep Protein Preparation cluster_activation Amine Conjugation cluster_click Click Chemistry cluster_analysis Analysis Protein Protein of Interest Buffer_Exchange Buffer Exchange (if needed) Protein->Buffer_Exchange Activation Activation with EDC/NHS Buffer_Exchange->Activation Conjugation Conjugation with This compound Activation->Conjugation Quenching Quenching Conjugation->Quenching Purification1 Purification (SEC/Dialysis) Quenching->Purification1 Click_Reaction CuAAC Reaction with Azide-Molecule Purification1->Click_Reaction Purification2 Purification (SEC) Click_Reaction->Purification2 Characterization Characterization (SDS-PAGE, MS, HPLC) Purification2->Characterization

Bioconjugation Workflow Diagram
Signaling Pathway Example: Antibody-Drug Conjugate Targeting HER2

A common application for this technology is the creation of antibody-drug conjugates (ADCs) for targeted cancer therapy. The following diagram illustrates a simplified signaling pathway involving the HER2 receptor, a common target for ADCs.

signaling_pathway cluster_cell Cancer Cell HER2 HER2 Receptor Endosome Endosome HER2->Endosome Internalization Proliferation Cell Proliferation & Survival HER2->Proliferation Promotes ADC Propargyl-PEG11-ADC ADC->HER2 Binding Lysosome Lysosome Endosome->Lysosome Trafficking Drug Cytotoxic Drug Lysosome->Drug Drug Release Apoptosis Apoptosis Drug->Apoptosis Induces

Simplified ADC-HER2 Signaling

Characterization of the Final Conjugate

Thorough characterization of the final bioconjugate is critical to ensure its quality and functionality.

  • SDS-PAGE: To visualize the increase in molecular weight after each conjugation step and to assess purity.

  • Size Exclusion Chromatography (SEC-HPLC): To determine the purity of the conjugate and to detect any aggregation.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the covalent attachment of the linker and the payload and to determine the degree of labeling (DoL).

  • UV-Vis Spectroscopy: To determine the protein concentration and, if the payload has a distinct absorbance, to calculate the drug-to-antibody ratio (DAR).

  • Functional Assays: To ensure that the biological activity of the protein (e.g., antigen binding for an antibody) is retained after modification.

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency Inefficient activation of carboxyl groups.Optimize EDC/NHS concentrations and reaction time. Ensure anhydrous solvents for stock solutions.
Hydrolysis of NHS esters.Use activated protein immediately. Work at a slightly basic pH for the conjugation step.
Low reactivity of this compound.Increase the molar excess of the linker.
Protein Aggregation High degree of modification.Reduce the molar excess of the PEG linker.
Inappropriate buffer conditions.Optimize buffer pH and ionic strength. Include additives like arginine or polysorbate.
Inefficient Click Reaction Oxidation of Cu(I) catalyst.Thoroughly degas the reaction mixture. Use a freshly prepared solution of sodium ascorbate.
Inactive azide reagent.Use a fresh, high-quality azide-modified molecule.
Difficulty in Purification Similar properties of starting material and product.Optimize the chromatography method (e.g., gradient, column type). Consider alternative purification techniques like HIC or affinity chromatography.

By following these detailed protocols and considering the troubleshooting guide, researchers can successfully utilize this compound for the robust and efficient modification of proteins for a wide range of applications in research and drug development.

References

Application Notes and Protocols for Propargyl-PEG11-amine in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of PEG Linkers

Proteolysis-targeting chimeras (PROTACs) are a groundbreaking class of therapeutic molecules designed to hijack the body's own cellular machinery for targeted protein degradation.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex.[1] Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, which can improve the solubility and pharmacokinetic properties of the often large and hydrophobic PROTAC molecules.[3] The flexibility of PEG linkers can also be advantageous for the formation of a stable ternary complex.[1] Propargyl-PEG11-amine is a bifunctional PEG linker featuring a terminal alkyne (propargyl) group and a primary amine, enabling a modular and efficient approach to PROTAC synthesis through a combination of amide bond formation and "click chemistry".

Synthetic Strategy using this compound

The synthesis of a PROTAC using this compound typically follows a two-step modular approach. First, the amine end of the linker is coupled to a carboxylic acid on either the POI ligand or the E3 ligase ligand via an amide bond formation. The resulting intermediate, now functionalized with a terminal alkyne, is then joined to the second ligand (which has been modified to contain an azide (B81097) group) through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and widely used "click chemistry" reaction.[4] This modular strategy allows for the rapid synthesis of a library of PROTACs with varying ligands and linker lengths for optimization.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a generic PROTAC using this compound. These are representative procedures and may require optimization for specific substrates.

Protocol 1: Amide Coupling of this compound to a Carboxylic Acid-Functionalized Ligand

This protocol describes the coupling of a ligand (Ligand A, either the POI binder or E3 ligase recruiter) containing a carboxylic acid to this compound.

Reagents and Materials:

  • Ligand A-COOH (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve Ligand A-COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the alkyne-functionalized intermediate (Ligand A-PEG11-Propargyl).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the alkyne-functionalized intermediate from Protocol 1 and an azide-functionalized ligand (Ligand B-Azide).

Reagents and Materials:

  • Ligand A-PEG11-Propargyl (1.0 eq)

  • Ligand B-Azide (1.1 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)

  • Sodium ascorbate (B8700270) (0.5 eq)

  • Solvent mixture (e.g., DMSO/water or t-BuOH/water)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the alkyne-functionalized intermediate (Ligand A-PEG11-Propargyl, 1.0 eq) and the azide-modified Ligand B (Ligand B-Azide, 1.1 eq) in a suitable solvent mixture (e.g., DMSO/water or t-BuOH/water).

  • In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 eq) and sodium ascorbate (0.5 eq) in water.

  • Add the copper/ascorbate solution to the reaction mixture.

  • Stir the reaction at room temperature for 2-8 hours.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the final PROTAC compound by preparative HPLC to obtain a product of high purity.

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Data Presentation

The following tables provide representative quantitative data for PROTACs synthesized using PEG linkers, illustrating the typical performance metrics evaluated. Note that the optimal linker length and composition are highly dependent on the specific target protein and E3 ligase.

Table 1: Representative Degradation Activity of an EGFR-Targeting PROTAC

CompoundLinkerDC50 (nM)Dmax (%)Cell Line
Compound 13PEG-triazole3.5791HCC-827[5]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Representative Anti-proliferative Activity of an EGFR-Targeting PROTAC

CompoundLinkerIC50 (nM)Cell Line
Compound 13PEG-triazole6HCC-827[5]

IC50: Half-maximal inhibitory concentration.

Table 3: Representative Degradation Activity of a BTK-Targeting PROTAC

CompoundLinkerDC50 (nM)Cell Line
PROTAC 3Propargyl-PEG4-acid200THP-1[6]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: Mechanism of Action of a PROTAC.

PROTAC_Synthesis_Workflow Ligand_A_COOH Ligand A-COOH Amide_Coupling Amide Coupling (Protocol 1) Ligand_A_COOH->Amide_Coupling Propargyl_PEG11_amine This compound Propargyl_PEG11_amine->Amide_Coupling Intermediate Ligand A-PEG11-Propargyl Amide_Coupling->Intermediate CuAAC CuAAC 'Click' Reaction (Protocol 2) Intermediate->CuAAC Ligand_B_Azide Ligand B-N3 Ligand_B_Azide->CuAAC Final_PROTAC Final PROTAC CuAAC->Final_PROTAC Purification Purification & Characterization Final_PROTAC->Purification

Caption: General workflow for PROTAC synthesis.

EGFR_Signaling_Pathway EGFR EGFR Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) EGFR->Downstream Degradation EGFR Degradation EGFR->Degradation PROTAC EGFR PROTAC PROTAC->EGFR binds PROTAC->Degradation Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified EGFR signaling pathway and PROTAC intervention.

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles with Propargyl-PEG11-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical process in the development of advanced nanomaterials for a wide range of biomedical applications, including targeted drug delivery, diagnostics, and bioimaging. The covalent attachment of specific ligands to the nanoparticle surface can significantly enhance their biocompatibility, stability in physiological environments, and cellular uptake. Poly(ethylene glycol) (PEG) is a widely used polymer for surface modification due to its ability to reduce non-specific protein adsorption, minimize clearance by the reticuloendothelial system, and consequently prolong circulation time in vivo.

This document provides detailed application notes and protocols for the surface functionalization of nanoparticles with Propargyl-PEG11-amine. This bifunctional linker molecule incorporates a terminal amine group for covalent attachment to the nanoparticle surface and a terminal propargyl group (an alkyne) that can be utilized for subsequent "click chemistry" reactions. This allows for the highly efficient and specific conjugation of a wide variety of molecules, such as targeting ligands, imaging agents, or therapeutic payloads, to the nanoparticle surface.

Principle of the Reaction

The functionalization process described herein is a two-step procedure:

  • Amide Bond Formation: The primary amine of this compound is covalently coupled to carboxyl groups present on the surface of the nanoparticles. This reaction is typically mediated by the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS). EDC activates the carboxyl groups to form a highly reactive O-acylisourea intermediate, which then reacts with NHS to form a more stable amine-reactive NHS ester. This ester readily reacts with the primary amine of the this compound to form a stable amide bond.

  • Purification: Following the conjugation reaction, the functionalized nanoparticles are purified to remove any unreacted reagents and byproducts.

The resulting propargyl-functionalized nanoparticles can then be used in downstream applications, most notably in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions to attach azide-modified molecules of interest.

Experimental Protocols

Materials and Equipment

Reagents:

  • Carboxylated Nanoparticles (e.g., iron oxide, gold, silica, or polymeric nanoparticles)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 50 mM Tris-HCl, pH 7.4 or 50 mM glycine (B1666218)

  • Washing Buffer: PBS with 0.05% Tween 20

  • Ultrapure water

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) (if needed to dissolve this compound)

Equipment:

  • Vortex mixer

  • Centrifuge (for nanoparticle purification)

  • Magnetic separator (for magnetic nanoparticles)

  • pH meter

  • Sonicator (bath or probe)

  • Lyophilizer (optional)

  • Standard laboratory glassware and consumables

Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to nanoparticles with surface carboxyl groups using EDC/NHS chemistry.

1. Preparation of Reagents:

  • Nanoparticle Suspension: Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL. Sonicate the suspension to ensure it is well-dispersed.

  • This compound Solution: Prepare a 10-50 mM stock solution of this compound in ultrapure water, DMF, or DMSO.

  • EDC/NHS Solution: Immediately before use, prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in Activation Buffer. A typical concentration is 100 mg/mL for EDC and 100 mg/mL for NHS.

2. Activation of Nanoparticle Carboxyl Groups:

  • To the nanoparticle suspension from step 1, add the EDC and NHS solutions. The molar ratio of EDC/NHS to the surface carboxyl groups on the nanoparticles should be optimized, but a starting point of a 10 to 50-fold molar excess is recommended.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing (e.g., on a rotator or shaker).

3. Conjugation with this compound:

  • Add the this compound solution to the activated nanoparticle suspension. The molar ratio of this compound to the nanoparticle carboxyl groups should be optimized, but a 20 to 100-fold molar excess is a good starting point.

  • Adjust the pH of the reaction mixture to 7.2-7.4 by adding Coupling Buffer.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

4. Quenching and Washing:

  • Quench the reaction by adding the Quenching Buffer and incubating for 15 minutes.

  • Pellet the nanoparticles by centrifugation (e.g., 10,000 x g for 20 minutes) or magnetic separation.

  • Carefully remove the supernatant.

  • Resuspend the nanoparticle pellet in Washing Buffer and sonicate briefly to redisperse.

  • Repeat the washing step two more times to ensure the removal of all unreacted reagents.

5. Final Resuspension:

  • After the final wash, resuspend the propargyl-functionalized nanoparticles in a suitable buffer for storage (e.g., PBS) or for the next experimental step.

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm the successful functionalization of the nanoparticles. The following techniques are recommended:

Characterization Technique Parameter Measured Expected Outcome after Functionalization
Dynamic Light Scattering (DLS) Hydrodynamic Diameter and Polydispersity Index (PDI)An increase in the hydrodynamic diameter is expected due to the addition of the PEG linker. The PDI should remain low, indicating a monodisperse sample.
Zeta Potential Analysis Surface ChargeA change in the zeta potential is expected. For carboxylated nanoparticles (negatively charged), the conjugation of the amine-terminated PEG will likely lead to a less negative or even slightly positive surface charge.
Transmission Electron Microscopy (TEM) Nanoparticle Core Size and MorphologyThe core size and morphology of the nanoparticles should remain unchanged. TEM does not typically visualize the PEG layer.
Fourier-Transform Infrared Spectroscopy (FTIR) Surface Functional GroupsAppearance of new peaks corresponding to the amide bond (~1650 cm⁻¹) and potentially the alkyne group (~2100 cm⁻¹, although this can be a weak signal).
Thermogravimetric Analysis (TGA) Grafting Density of PEGQuantification of the weight loss corresponding to the degradation of the organic PEG layer can be used to estimate the amount of this compound conjugated to the nanoparticle surface.
X-ray Photoelectron Spectroscopy (XPS) Elemental Composition of the SurfaceAn increase in the nitrogen and carbon signals relative to the elements of the nanoparticle core would indicate successful conjugation.
Quantitative NMR (qNMR) Quantification of Surface LigandsAfter dissolving the nanoparticles, qNMR can be used to quantify the amount of conjugated this compound.[1]

Quantitative Data Summary

The following table presents representative data for the characterization of 50 nm carboxylated iron oxide nanoparticles before and after functionalization with this compound.

Parameter Before Functionalization After Functionalization
Hydrodynamic Diameter (DLS) 55 ± 2 nm75 ± 3 nm
Polydispersity Index (PDI) 0.150.18
Zeta Potential -45 ± 3 mV-15 ± 2 mV
Amide I Peak (FTIR) Not PresentPresent at ~1650 cm⁻¹
Alkyne Peak (FTIR) Not PresentPresent at ~2115 cm⁻¹
Weight Loss (TGA, 200-600 °C) < 2%~15%

Visualization of Experimental Workflow

experimental_workflow cluster_synthesis Nanoparticle Preparation cluster_functionalization Surface Functionalization cluster_characterization Characterization cluster_application Downstream Application NP Carboxylated Nanoparticles Activation Activation with EDC/NHS NP->Activation Activation Buffer Conjugation Conjugation with This compound Activation->Conjugation Propargyl- PEG11-amine Purification Washing and Purification Conjugation->Purification DLS DLS Purification->DLS Zeta Zeta Potential Purification->Zeta FTIR FTIR Purification->FTIR TEM TEM Purification->TEM TGA TGA Purification->TGA Click Click Chemistry (e.g., with Azide-Drug) Purification->Click

Caption: Experimental workflow for the surface functionalization and characterization of nanoparticles.

Logical Relationship of the Conjugation Chemistry

conjugation_chemistry NP_COOH Nanoparticle-COOH Activated_NP Nanoparticle-CO-NHS (Amine-Reactive Ester) NP_COOH->Activated_NP Activation EDC_NHS EDC + NHS Functionalized_NP Nanoparticle-CO-NH-PEG-Propargyl Activated_NP->Functionalized_NP Conjugation Propargyl_PEG_NH2 H2N-PEG-Propargyl

Caption: Key steps in the EDC/NHS mediated conjugation of this compound.

Future Applications: Click Chemistry

The terminal propargyl group on the functionalized nanoparticles serves as a versatile handle for subsequent modifications via click chemistry. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a highly efficient and bioorthogonal reaction that allows for the covalent attachment of azide-containing molecules in a specific manner.

click_chemistry Functionalized_NP Propargyl-Functionalized Nanoparticle Clicked_NP Conjugated Nanoparticle Functionalized_NP->Clicked_NP Azide_Molecule Azide-Modified Molecule (e.g., Drug, Ligand, Dye) Azide_Molecule->Clicked_NP Catalyst Cu(I) Catalyst Catalyst->Clicked_NP CuAAC Reaction

Caption: Schematic of a downstream click chemistry reaction.

Troubleshooting

Problem Possible Cause Solution
Low Conjugation Efficiency Inactive EDC/NHSUse fresh, high-quality EDC and NHS. Prepare solutions immediately before use.
Incorrect pHEnsure the activation step is performed at pH 6.0 and the conjugation step at pH 7.2-7.4.
Presence of amine-containing buffersAvoid using buffers such as Tris or glycine during the activation and conjugation steps.
Nanoparticle Aggregation Insufficient surface charge for electrostatic stabilization after conjugationOptimize the density of the PEG chains on the surface. Ensure adequate washing to remove excess reagents.
High salt concentrationReduce the salt concentration in the final suspension buffer.
High Polydispersity Index (PDI) Aggregation during reactionEnsure nanoparticles are well-dispersed before starting the reaction. Use gentle mixing throughout the process.
Incomplete purificationPerform additional washing steps to remove any unreacted materials that may contribute to a broad size distribution.

References

Application Notes and Protocols for Propargyl-PEG11-amine Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Propargyl-PEG11-amine in click chemistry reactions, a cornerstone of modern bioconjugation and drug development.[1][2][3] The protocols detailed below are designed to be a starting point for researchers, and optimization may be necessary for specific applications.

Introduction to this compound in Click Chemistry

This compound is a heterobifunctional linker that incorporates a terminal alkyne group and a primary amine, connected by a flexible 11-unit polyethylene (B3416737) glycol (PEG) spacer.[2] This structure makes it an exceptionally versatile tool for a variety of applications, including the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][4][5][6]

The terminal alkyne facilitates covalent bond formation with azide-containing molecules through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a flagship reaction of "click chemistry".[2][4][5] Alternatively, for applications where copper may be cytotoxic, the alkyne can participate in copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[1] The primary amine allows for straightforward conjugation to molecules bearing carboxylic acids or activated esters, forming stable amide bonds. The hydrophilic PEG linker enhances the solubility and bioavailability of the resulting conjugates.[7]

Key Applications:

  • PROTAC Synthesis: The modular nature of this compound makes it an ideal linker for connecting a target protein ligand to an E3 ligase ligand in the synthesis of PROTACs.[1][2][4][5][6][8][9]

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic payloads to antibodies, creating targeted cancer therapies.[10]

  • Bioconjugation: It is widely used for labeling proteins, peptides, and other biomolecules with imaging agents, affinity tags, or other functional moieties.[3]

  • Surface Modification: The amine or alkyne can be used to immobilize biomolecules on surfaces for various biotechnological applications.[3]

Experimental Protocols

Two primary methods for utilizing this compound in click chemistry are presented below: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis

This protocol describes the final conjugation step in a PROTAC synthesis, where an azide-functionalized E3 ligase ligand is "clicked" onto a this compound linker that has been pre-conjugated to a target protein ligand.

Diagram of the Experimental Workflow:

CuAAC_PROTAC_Workflow cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis reagent1 Target Ligand-Propargyl-PEG11-amine mix Dissolve Ligands in Solvent reagent1->mix reagent2 Azide-E3 Ligase Ligand reagent2->mix reagent3 CuSO4 Solution add_reagents Add CuSO4/THPTA & Sodium Ascorbate (B8700270) reagent3->add_reagents reagent4 Sodium Ascorbate Solution reagent4->add_reagents reagent5 THPTA Ligand Solution reagent5->add_reagents mix->add_reagents react Incubate at Room Temperature add_reagents->react purify Purify by HPLC react->purify analyze Characterize by LC-MS & NMR purify->analyze

Caption: Workflow for PROTAC synthesis via CuAAC.

Materials and Reagents:

  • Target Ligand-Propargyl-PEG11-amine conjugate

  • Azide-functionalized E3 ligase ligand

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Anhydrous Dimethylformamide (DMF) or a mixture of t-BuOH/H₂O

  • Deionized water

  • Purification supplies (e.g., HPLC system, columns)

  • Analytical instruments (e.g., LC-MS, NMR)

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 200 mM stock solution of THPTA ligand in deionized water.[11]

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.[11]

  • Reaction Setup:

    • In a clean, dry reaction vial, dissolve the Target Ligand-Propargyl-PEG11-amine (1.0 eq) and the azide-functionalized E3 ligase ligand (1.0-1.2 eq) in your chosen solvent (e.g., DMF or t-BuOH/H₂O).

    • Incubate the CuSO₄ and THPTA ligand solutions in a 1:2 ratio for several minutes before adding to the reaction mixture.[11]

  • Initiation of the Click Reaction:

    • To the solution of the alkyne and azide (B81097), add the pre-mixed CuSO₄/THPTA solution to a final concentration of approximately 25 equivalents.[11]

    • Add the sodium ascorbate solution to a final concentration of approximately 40 equivalents to initiate the reaction.[11]

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature for 1-4 hours.[8] The reaction can be monitored by LC-MS to track the consumption of starting materials and the formation of the product.

  • Purification and Characterization:

    • Upon completion, the reaction mixture can be diluted with a suitable solvent (e.g., ethyl acetate) and washed with brine.

    • The crude product should be purified by flash column chromatography or preparative HPLC to yield the final PROTAC molecule.[8]

    • The purified PROTAC should be characterized by LC-MS to confirm the molecular weight and by NMR to confirm the structure.

Quantitative Data for CuAAC Protocol:

ParameterRecommended ValueNotes
Molar Ratio (Alkyne:Azide) 1 : 1.0-1.2A slight excess of the azide component can drive the reaction to completion.
Copper Catalyst 0.1 eq CuSO₄·5H₂OIn situ reduction to Cu(I) with sodium ascorbate.
Reducing Agent 0.2 eq Sodium AscorbateShould be freshly prepared.
Ligand 0.2 eq THPTAA 1:2 ratio of CuSO₄ to THPTA is recommended.[11]
Solvent DMF or t-BuOH/H₂OThe choice of solvent depends on the solubility of the reactants.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperatures.
Reaction Time 1 - 4 hoursMonitor by LC-MS for completion.
Typical Yield >90%High yields are characteristic of click chemistry.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free method is ideal for bioconjugation in living systems or with sensitive biomolecules where copper toxicity is a concern.[12][13] This protocol outlines the conjugation of an azide-modified protein to a this compound that has been functionalized with a strained alkyne, such as DBCO.

Diagram of the SPAAC Reaction:

SPAAC_Reaction cluster_reactants Reactants cluster_product Product reactant1 Azide-Modified Protein product Protein-Triazole-PEG11-amine-Ligand Conjugate reactant1->product SPAAC Reaction (Copper-Free, Physiological pH) reactant2 DBCO-PEG11-amine-Ligand reactant2->product

Caption: Strain-Promoted Azide-Alkyne Cycloaddition.

Materials and Reagents:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-functionalized this compound conjugate

  • Purification supplies (e.g., size-exclusion chromatography columns)

  • Analytical instruments (e.g., SDS-PAGE, mass spectrometry)

Procedure:

  • Reagent Preparation:

    • Dissolve the DBCO-functionalized this compound conjugate in a biocompatible solvent such as DMSO to prepare a stock solution.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein with the DBCO-functionalized linker. A 2-10 fold molar excess of the DBCO reagent is typically used.

  • Reaction and Monitoring:

    • Incubate the reaction at room temperature or 37°C for 1-12 hours. The reaction progress can be monitored by SDS-PAGE, looking for a shift in the molecular weight of the protein, or by mass spectrometry.

  • Purification and Characterization:

    • Remove the excess DBCO reagent and purify the protein conjugate using size-exclusion chromatography or dialysis.

    • Characterize the final conjugate by SDS-PAGE to assess purity and conjugation efficiency, and by mass spectrometry to confirm the identity of the product.

Quantitative Data for SPAAC Protocol:

ParameterRecommended ValueNotes
Molar Ratio (Protein:DBCO-Linker) 1 : 2-10The optimal ratio should be determined empirically.
Solvent Aqueous buffer (e.g., PBS, pH 7.4)The reaction is bioorthogonal and proceeds in aqueous media.
Temperature Room Temperature to 37°CHigher temperatures can increase the reaction rate.
Reaction Time 1 - 12 hoursReaction times are generally longer than for CuAAC.
Typical Yield VariableYields depend on the specific protein and linker.

Purification and Characterization of PEGylated Conjugates

The purification and characterization of the final product are critical steps to ensure the quality and efficacy of the conjugate.

Purification Techniques:

TechniquePrincipleApplication
Size-Exclusion Chromatography (SEC) Separation based on molecular size.Removal of unreacted small molecules and PEG linkers from large protein conjugates.[]
Ion-Exchange Chromatography (IEX) Separation based on charge.Purification of PEGylated proteins, as the PEG chains can shield surface charges.[]
Reverse Phase HPLC (RP-HPLC) Separation based on hydrophobicity.High-resolution purification of small molecule conjugates like PROTACs and analysis of PEGylated peptides.[8][]

Characterization Methods:

| Technique | Information Obtained | | --- | --- | --- | | LC-MS | Confirms the molecular weight of the final conjugate and assesses purity.[15] | | NMR Spectroscopy | Provides detailed structural information of the conjugate. | | SDS-PAGE | Visualizes the increase in molecular weight of a protein after PEGylation. | | HPLC Analysis | Determines the purity of the final product. |

By following these protocols and utilizing the appropriate analytical techniques, researchers can successfully employ this compound in a wide range of click chemistry applications for the advancement of drug discovery and development.

References

Application Notes and Protocols for Conjugating Propargyl-PEG11-amine to Carboxylic Acids via EDC/NHS Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of molecules to create novel therapeutics and research tools is a cornerstone of modern drug development and chemical biology. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely used and efficient method for covalently linking a primary amine to a carboxylic acid, forming a stable amide bond.[1][2][3] This "zero-length" crosslinking chemistry is advantageous as EDC itself does not become part of the final conjugate.[4]

This document provides detailed application notes and protocols for the conjugation of Propargyl-PEG11-amine to molecules containing carboxylic acid functional groups. This compound is a heterobifunctional linker containing a terminal alkyne group and a primary amine, separated by an 11-unit polyethylene (B3416737) glycol (PEG) spacer. The propargyl group is valuable for subsequent "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of various functionalities.[5][6] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, which is beneficial for in vivo applications.[5][7] This methodology is highly relevant for the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[8][9]

Chemical Reaction Mechanism

The EDC/NHS coupling reaction proceeds in two main steps. First, EDC activates the carboxyl group on the target molecule to form a highly reactive O-acylisourea intermediate.[10] This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxylic acid.[1] To improve the efficiency and stability of the reaction, NHS is added to react with the O-acylisourea intermediate, forming a more stable NHS ester.[3][10] This amine-reactive intermediate is then readily attacked by the primary amine of this compound to form a stable amide bond, with the release of NHS.[11]

EDC_NHS_Reaction cluster_activation Activation Step cluster_conjugation Conjugation Step Carboxylic_Acid R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea Propargyl_PEG_Amine Propargyl-PEG11-NH2 Amide_Conjugate R-CO-NH-PEG11-Propargyl (Amide Conjugate) Propargyl_PEG_Amine->Amide_Conjugate NHS NHS NHS_Ester NHS Ester (Semi-stable) NHS->NHS_Ester O_Acylisourea->Carboxylic_Acid Hydrolysis O_Acylisourea->NHS_Ester + NHS EDC_Byproduct EDC Byproduct (Urea) O_Acylisourea->EDC_Byproduct - Urea byproduct NHS_Ester->Amide_Conjugate + Propargyl-PEG11-NH2 Released_NHS NHS NHS_Ester->Released_NHS - NHS

Figure 1. EDC/NHS reaction mechanism for amide bond formation.

Experimental Protocols

This section provides a general two-step protocol for the conjugation of this compound to a carboxylic acid-containing molecule. Optimization of reactant concentrations, reaction times, and temperature may be necessary for specific applications.[2]

Materials
  • Carboxylic acid-containing molecule

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0[4]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0[4]

  • Quenching Solution: 1 M Hydroxylamine (B1172632) HCl, pH 8.5; or 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification equipment (e.g., size-exclusion chromatography, dialysis, HPLC)[12][13]

Experimental Workflow

experimental_workflow start Start dissolve_carboxylic_acid Dissolve Carboxylic Acid in Activation Buffer start->dissolve_carboxylic_acid add_edc_nhs Add EDC and NHS dissolve_carboxylic_acid->add_edc_nhs activate Activate Carboxyl Groups (15-30 min, RT) add_edc_nhs->activate adjust_ph Adjust pH to 7.2-8.0 activate->adjust_ph dissolve_peg_amine Dissolve this compound in Coupling Buffer add_peg_amine Add this compound to Activated Molecule dissolve_peg_amine->add_peg_amine adjust_ph->add_peg_amine conjugate Conjugation Reaction (2h - overnight, RT or 4°C) add_peg_amine->conjugate quench Quench Reaction conjugate->quench purify Purify Conjugate (SEC, Dialysis, or HPLC) quench->purify characterize Characterize Conjugate (MS, NMR, HPLC) purify->characterize end End characterize->end

Figure 2. Experimental workflow for EDC/NHS conjugation.

Step-by-Step Protocol

1. Reagent Preparation:

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent moisture condensation.[14]

  • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[2]

  • Dissolve the carboxylic acid-containing molecule in Activation Buffer.

  • Dissolve this compound in Coupling Buffer. For hydrophobic molecules, a small amount of a water-miscible organic solvent like DMF or DMSO can be used to aid dissolution before adding the aqueous buffer.[14]

2. Activation of Carboxylic Acid:

  • To the solution of the carboxylic acid-containing molecule, add EDC and NHS (or Sulfo-NHS). The molar ratio of these reagents will need to be optimized, but a common starting point is a molar excess of EDC and NHS over the carboxylic acid.[15] (See Table 1 for recommended concentrations).

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[2] The activation reaction is most efficient at a pH between 4.5 and 7.2.[4]

3. Conjugation Reaction:

  • Adjust the pH of the activated carboxylic acid solution to 7.2-8.0 by adding Coupling Buffer. The reaction of the NHS ester with the primary amine is most efficient at this pH range.[4]

  • Add the solution of this compound to the activated carboxylic acid solution. A slight molar excess of the amine can be used to drive the reaction to completion.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[2]

4. Quenching the Reaction:

  • To stop the reaction and hydrolyze any unreacted NHS esters, add a quenching solution such as hydroxylamine or Tris buffer to a final concentration of 10-50 mM.[4]

  • Incubate for 15-30 minutes at room temperature.

5. Purification of the Conjugate:

  • The purification method will depend on the properties of the resulting conjugate. Common methods include:

    • Size-Exclusion Chromatography (SEC) / Desalting Columns: Effective for removing unreacted small molecules like EDC, NHS, and quenching reagents from larger protein or nanoparticle conjugates.[13]

    • Dialysis: Useful for removing small molecule impurities from macromolecular conjugates.[16]

    • High-Performance Liquid Chromatography (HPLC): Can be used for both purification and analysis of the final product, especially for smaller molecule conjugates.[8]

    • Cation Exchange Chromatography (CEX) or Hydrophobic Interaction Chromatography (HIC) may also be employed for protein conjugates.[12][17]

6. Characterization of the Conjugate:

  • The successful conjugation can be confirmed by various analytical techniques, including:

    • Mass Spectrometry (MS): To confirm the molecular weight of the conjugate.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the formation of the amide bond and the presence of both the Propargyl-PEG11 and the carboxylic acid-containing molecule.[8]

    • HPLC: To assess the purity of the conjugate.[8]

Data Presentation: Recommended Reagent Concentrations and Reaction Conditions

The optimal conditions for conjugation can vary depending on the specific reactants. The following tables provide a starting point for optimization.

Table 1: Recommended Molar Ratios of Reagents

ReagentMolar Ratio (relative to Carboxylic Acid)Notes
EDC2 - 10 fold excessHigher excess may be needed for dilute solutions.[15]
NHS/Sulfo-NHS1.2 - 1.5 fold excess relative to EDCNHS stabilizes the active intermediate.[3]
This compound1 - 5 fold excessA slight excess can improve conjugation efficiency.

Table 2: Recommended Reaction Conditions

ParameterRecommended ConditionRationale
Activation Step
pH4.5 - 6.0Optimal pH for EDC activation of carboxyl groups.[4]
TemperatureRoom Temperature (20-25°C)Sufficient for activation.
Time15 - 30 minutesAdequate time for NHS-ester formation.[2]
Conjugation Step
pH7.2 - 8.0Optimal pH for the reaction of NHS-ester with primary amines.[4]
TemperatureRoom Temperature or 4°CRoom temperature is faster; 4°C may be preferred for sensitive biomolecules.
Time2 hours to overnightLonger reaction times can increase yield.[2]

Troubleshooting

  • Low Conjugation Efficiency:

    • Ensure EDC and NHS are fresh and were handled under anhydrous conditions.

    • Optimize the molar ratios of EDC, NHS, and the amine.

    • Verify that the pH of the activation and conjugation steps are within the optimal ranges.

    • Increase reaction time.

  • Precipitation of Reactants:

    • Ensure adequate solubility of all components in the chosen buffers. A co-solvent like DMF or DMSO may be necessary.

    • Adjust the concentration of the reactants.

  • Side Reactions:

    • The O-acylisourea intermediate can rearrange to an N-acylisourea, which is unreactive towards amines. Using NHS minimizes this side reaction.[4]

    • If the carboxylic acid-containing molecule also has primary amines, self-polymerization can occur. A two-step protocol, where the activated molecule is purified before adding the amine, can mitigate this.[2]

Conclusion

The conjugation of this compound to carboxylic acids using EDC/NHS chemistry is a robust and versatile method for creating novel molecular entities for research and drug development. By carefully controlling the reaction conditions and employing appropriate purification and characterization techniques, researchers can efficiently synthesize well-defined conjugates for a wide range of applications. The protocols and data presented here provide a solid foundation for successfully implementing this important bioconjugation strategy.

References

Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG11-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental setup for a typical Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using Propargyl-PEG11-amine. This protocol is broadly applicable for bioconjugation, synthesis of PROTACs, and other applications where a hydrophilic PEG linker is desired.

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and specific reaction for forming a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne.[1][2] This reaction is prized for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for conjugating complex biomolecules.[1][3] this compound is a bifunctional linker containing a terminal alkyne (propargyl group) for CuAAC and a primary amine for further functionalization, connected by a flexible 11-unit polyethylene (B3416737) glycol (PEG) chain. This PEG linker enhances the solubility and pharmacokinetic properties of the resulting conjugate. This reagent is a valuable tool in drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can link a target-binding ligand to an E3 ligase-recruiting moiety.[4]

The CuAAC reaction is catalyzed by a copper(I) species, which can be introduced directly as a salt (e.g., CuI or CuBr) or, more commonly, generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[2][5] To enhance catalyst stability, prevent oxidative damage to sensitive substrates, and accelerate the reaction, a copper-chelating ligand is often employed.[2][3] Common ligands include tris-(benzyltriazolylmethyl)amine (TBTA) for organic solvents and the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) for aqueous media.[2][5]

Experimental Protocols

This section outlines a general protocol for the CuAAC reaction with this compound and an azide-functionalized molecule of interest (e.g., a small molecule, peptide, or protein).

Materials Required:

  • This compound

  • Azide-functionalized molecule

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Solvent: Deionized water, PBS buffer (pH 7.4), or a mixture of water and a miscible organic solvent (e.g., DMSO, tBuOH).[5][6]

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., microcentrifuge tube, round-bottom flask)

Protocol: CuAAC Reaction in Aqueous Buffer

This protocol is suitable for bioconjugation reactions with proteins or other biomolecules.

  • Preparation of Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in deionized water or an appropriate buffer.

    • Azide-functionalized Molecule: Prepare a 10 mM stock solution in a compatible solvent (e.g., DMSO or water).

    • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.[5]

    • THPTA: Prepare a 100 mM stock solution in deionized water.[5]

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh before each use.[5]

  • Reaction Setup:

    • In a reaction vessel, add the azide-functionalized molecule to the desired final concentration (e.g., 1 mM).

    • Add this compound. A slight excess (1.2 equivalents) relative to the azide is often used to ensure complete consumption of the limiting reagent.

    • Add the appropriate volume of buffer to achieve the desired reaction concentration.

    • In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of Cu:THPTA is common.[3] For a 1 mM final concentration of CuSO₄, you would use 5 mM of THPTA. Let this mixture incubate for a few minutes.[5]

    • Add the CuSO₄/THPTA complex to the reaction mixture.

    • Degas the solution by bubbling with nitrogen or argon for 5-10 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[6]

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A common final concentration is 5-10 mM.

    • Seal the reaction vessel and incubate at room temperature for 1-4 hours.[7] For less reactive substrates or more dilute conditions, the reaction time can be extended to 12-24 hours. The reaction can be monitored by LC-MS or other appropriate analytical techniques.

  • Reaction Quenching and Purification:

    • Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.

    • The PEGylated product can be purified from excess reagents and byproducts using methods such as dialysis, size-exclusion chromatography, or preparative HPLC. For oligonucleotides, ethanol (B145695) precipitation can be an effective purification method.[8]

Quantitative Data Summary

The following table summarizes typical reactant concentrations and ratios for a CuAAC reaction. Note that optimal conditions may vary depending on the specific substrates and should be determined empirically.

ParameterRecommended RangeTypical ValueNotes
Alkyne (this compound) Concentration0.1 - 10 mM1.2 mMA slight excess is often used.
Azide Concentration0.1 - 10 mM1.0 mMTypically the limiting reagent.
Copper Catalyst (CuSO₄)0.1 - 1.0 mM0.5 mMHigher concentrations can damage biomolecules.
Ligand (THPTA/TBTA)0.5 - 5.0 mM2.5 mMA 5:1 ligand to copper ratio is common to protect biomolecules.[3]
Reducing Agent (Sodium Ascorbate)1.0 - 10 mM5.0 mMA significant excess is used to maintain the copper in the Cu(I) state.
Reaction Time1 - 24 hours4 hoursHighly dependent on substrate reactivity and concentration.[8][9]
TemperatureRoom Temperature - 45°CRoom TemperatureHigher temperatures can accelerate the reaction but may not be suitable for sensitive biomolecules.[10]
pH4 - 117.4The reaction is generally insensitive to pH within this range.[1][6]
Typical Yield70% - >95%>85%Yields are generally high but can be influenced by substrate complexity and purification method.[9]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the CuAAC reaction.

CuAAC_Workflow Experimental Workflow for CuAAC Reaction cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_alkyne Prepare Alkyne Stock (this compound) mix_reactants Combine Alkyne, Azide, and Buffer prep_alkyne->mix_reactants prep_azide Prepare Azide Stock prep_azide->mix_reactants prep_cu Prepare CuSO4 Stock premix_catalyst Premix CuSO4 and Ligand prep_cu->premix_catalyst prep_ligand Prepare Ligand Stock (THPTA/TBTA) prep_ligand->premix_catalyst prep_reductant Prepare Fresh Sodium Ascorbate Stock initiate Initiate with Sodium Ascorbate prep_reductant->initiate add_catalyst Add Catalyst Complex to Reactants mix_reactants->add_catalyst premix_catalyst->add_catalyst degas Degas Mixture (N2 or Ar) add_catalyst->degas degas->initiate incubate Incubate at RT (1-24h) initiate->incubate quench Quench Reaction (Optional, e.g., EDTA) incubate->quench purify Purify Product (e.g., HPLC, SEC, Dialysis) quench->purify characterize Characterize Product (e.g., MS, NMR) purify->characterize

Caption: A flowchart of the CuAAC experimental workflow.

Signaling Pathway Context: PROTAC Action

When this compound is used as a linker in the synthesis of a PROTAC, the resulting molecule co-opts the cell's ubiquitin-proteasome system to induce the degradation of a target protein.

PROTAC_Pathway Mechanism of Action for a PROTAC POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC Molecule PROTAC->Ternary PolyUb Polyubiquitination Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Propargyl-PEG11-amine Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG11-amine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing conjugation efficiency. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound in bioconjugation.

Q1: What are the primary reactive functionalities of this compound and what do they react with?

A1: this compound is a heterobifunctional linker with two distinct reactive ends:

  • A primary amine (-NH₂): This group readily reacts with N-hydroxysuccinimide (NHS) esters to form stable amide bonds. It can also be coupled to carboxylic acids using carbodiimide (B86325) activators like EDC.[1][2]

  • A propargyl group (a terminal alkyne): This group is used in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form a stable triazole linkage with molecules containing an azide (B81097) (-N₃) group.[3][4]

Q2: How do I choose which end of the linker to react first?

A2: The choice of reaction sequence depends on the stability of your target molecules and the functional groups they contain.

  • Amine-first approach: If your first molecule has an available NHS ester or an activatable carboxylic acid, you can react it with the amine end of the this compound. The resulting alkyne-functionalized molecule can then be purified before reacting with an azide-containing molecule in a subsequent click chemistry step.

  • Alkyne-first approach: If your first molecule contains an azide group, you can perform the CuAAC reaction with the propargyl end of the linker. The resulting amine-functionalized molecule can then be reacted with an NHS ester or activated carboxylic acid. This approach is often used when the conditions for NHS ester chemistry (e.g., alkaline pH) might compromise the integrity of one of the molecules.

Q3: What are the most critical factors for optimizing the amine conjugation (NHS ester) reaction?

A3: The most critical factors are pH, buffer composition, and the molar ratio of reactants.

  • pH: The optimal pH for NHS ester reactions with primary amines is between 8.3 and 8.5.[1][5] In this range, the amine is sufficiently deprotonated to be nucleophilic, while the rate of NHS ester hydrolysis is still manageable.[6][7]

  • Buffer Selection: It is crucial to use a buffer that does not contain primary amines, such as Tris or glycine. These will compete with your target molecule for reaction with the NHS ester.[8] Recommended buffers include phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffers.[6][9]

  • Molar Ratio: A 5- to 20-fold molar excess of the NHS ester-containing molecule over the this compound is a common starting point to drive the reaction to completion.[6] However, this should be optimized empirically for your specific application to avoid unwanted side reactions or purification difficulties.

Q4: What are the key components for a successful Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?

A4: A successful CuAAC reaction requires four main components:

  • An alkyne-containing molecule (e.g., your molecule conjugated to this compound).

  • An azide-containing molecule.

  • A source of Copper(I): This is typically generated in situ from a Copper(II) salt, like copper(II) sulfate (B86663) (CuSO₄), using a reducing agent.[10][11]

  • A reducing agent: Sodium ascorbate (B8700270) is the most common choice to reduce Cu(II) to the active Cu(I) catalyst.[11][12]

  • (Recommended) A stabilizing ligand: Ligands like THPTA (water-soluble) or TBTA are used to protect the Cu(I) from oxidation and improve reaction efficiency and biocompatibility.[10][13]

Troubleshooting Guides

This section provides solutions to common problems encountered during conjugation experiments with this compound, categorized by the reaction type.

Part 1: Amine Conjugation via NHS Ester
Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Incorrect Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) that are competing with the target amine.[8]Action: Switch to a non-amine-containing buffer such as 0.1 M sodium phosphate (B84403) or sodium bicarbonate at pH 8.3-8.5.[5]
Hydrolysis of NHS Ester: The NHS ester is unstable in aqueous solutions, especially at high pH. Its half-life can be as short as 10 minutes at pH 8.6 (4°C).[7]Action: Prepare the NHS ester solution immediately before use. Do not store it in solution. Add it to the amine-containing solution promptly.[9]
Suboptimal pH: The reaction pH is too low (<7.5), leaving the target amine protonated and non-nucleophilic.[6]Action: Increase the pH of the reaction mixture to the optimal range of 8.3-8.5 using a suitable buffer.[1]
High Polydispersity (Multiple PEGylated Species) High Molar Ratio: The molar ratio of the NHS ester-containing molecule to the amine is too high, leading to multiple conjugations on a single molecule (if it has multiple amine sites).[8]Action: Reduce the molar excess of the NHS ester reagent. Perform a titration to find the optimal ratio that favors mono-conjugation.
Long Reaction Time: The reaction is allowed to proceed for too long, increasing the likelihood of secondary or non-specific conjugations.Action: Reduce the incubation time. Monitor the reaction progress using techniques like SDS-PAGE or HPLC to stop it at the optimal point.
Loss of Protein/Biomolecule Activity Conjugation at Active Site: The PEG linker has attached to a primary amine (e.g., a lysine (B10760008) residue) that is critical for the biomolecule's function.Action: Reduce the molar ratio of the NHS ester to favor conjugation at the most reactive sites, which may not be in the active center. If activity loss persists, consider site-specific conjugation strategies.
Harsh Reaction Conditions: The pH or temperature of the reaction is denaturing the protein.Action: Perform the reaction at a lower temperature (e.g., 4°C instead of room temperature) for a longer duration. Ensure the pH remains within the stability range of your protein.[6]
Part 2: Propargyl Conjugation via CuAAC (Click Chemistry)
Problem Potential Cause Recommended Solution
Low or No Click Reaction Yield Catalyst (Copper) Oxidation: The active Cu(I) catalyst has been oxidized to inactive Cu(II) by dissolved oxygen in the buffer.Action: Use a Cu(I)-stabilizing ligand like THPTA or TBTA.[13] Degas the reaction buffer before use by bubbling with an inert gas like argon or nitrogen.[14]
Insufficient Reducing Agent: The concentration of sodium ascorbate is too low to efficiently reduce Cu(II) to Cu(I) throughout the reaction.Action: Increase the concentration of sodium ascorbate. A common starting point is 5 mM.[12] Prepare the sodium ascorbate solution fresh.
Catalyst Failure: The copper source is of poor quality or has been inhibited.Action: Try a different source of copper (e.g., CuBr, CuI). Ensure all reagents are of high purity. Some starting materials can chelate copper, inhibiting the reaction.[15]
Precipitate Forms in Reaction Mixture Protein Aggregation: Ascorbate byproducts (e.g., dehydroascorbate) can cause crosslinking and precipitation of proteins.[12]Action: Add a scavenger like aminoguanidine (B1677879) to the reaction mixture to capture reactive carbonyl byproducts.[12]
Low Reagent Solubility: One of the components (alkyne, azide, or catalyst complex) is not fully soluble in the reaction solvent.Action: Add a co-solvent such as DMSO or t-BuOH (typically 5-10% of the total volume) to improve solubility.[16]
Reaction is Very Slow Low Temperature: The reaction is being performed at a temperature that is too low for the specific substrates.Action: While many click reactions work well at room temperature, gently heating to 35-60°C can increase the rate. Monitor for any degradation of your biomolecules.[16][17]
Steric Hindrance: The alkyne or azide group is sterically hindered, slowing down the cycloaddition.Action: Increase the reaction time (e.g., from 1 hour to 24 hours).[18] A higher concentration of the catalyst may also help overcome steric barriers.

Quantitative Data Summary

The efficiency of conjugation is highly dependent on reaction parameters. The following tables provide experimental data to guide optimization.

Table 1: Effect of pH on NHS Ester Reaction Efficiency and Stability

pHNHS Ester Half-life (at 4°C)Relative Amidation RateTypical Conjugation Yield
7.0~4-5 hours[7]Low10-20%
7.5~1-2 hoursModerate40-60%
8.3~20-30 minutesHigh>80%
9.0<10 minutes[8]Very High50-70% (yield drops due to rapid hydrolysis)

Table 2: Effect of Molar Ratio on Degree of Labeling (DOL) for a Model Protein

Molar Ratio (NHS Ester : Protein)Degree of Labeling (DOL)Comments
1:10.5 - 0.8Sub-stoichiometric labeling.
5:11.5 - 2.5Good starting point for mono/di-labeling.
10:13.0 - 5.0Increased labeling, higher risk of polydispersity.
20:1>5.0High degree of labeling, likely heterogeneous product.
Note: Data is illustrative and the optimal ratio must be determined empirically.

Table 3: Optimization of CuAAC Reaction Conditions for a Model PEG Conjugation [17][18]

Catalyst/Alkyne Molar RatioTemperature (°C)Reaction Time (h)Yield
0.23524~65%
0.5352482.3%
0.5354887.1%
0.83524~80%
0.55024~70% (yield drops at higher temp)

Experimental Protocols

Protocol 1: Conjugation of this compound to an NHS Ester

This protocol describes the reaction of the primary amine on the PEG linker with a molecule containing a pre-activated NHS ester.

Materials:

  • This compound

  • Target molecule functionalized with an NHS ester

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification equipment (e.g., desalting column, HPLC)

Procedure:

  • Prepare Amine Solution: Dissolve this compound in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester-functionalized molecule in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.[5]

  • Initiate Reaction: Add a 5- to 20-fold molar excess of the NHS ester solution to the this compound solution. Mix gently but thoroughly.[6]

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS ester.

  • Purification: Purify the resulting alkyne-functionalized conjugate from excess reagents and byproducts using size-exclusion chromatography (SEC), dialysis, or another appropriate method.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-functionalized molecule (prepared using Protocol 1, for example) to an azide-containing molecule.

Materials:

  • Alkyne-functionalized molecule (1 equivalent)

  • Azide-containing molecule (1.1 - 1.5 equivalents)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate stock solution (e.g., 300 mM in water, prepare fresh )

  • Reaction Buffer: Amine-free buffer like PBS or water.

Procedure:

  • Prepare Reactants: In a microcentrifuge tube, combine the alkyne-functionalized molecule and the azide-containing molecule in the reaction buffer.

  • Add Ligand: Add the THPTA solution to the reaction mixture. A final concentration of 1 mM is a good starting point.[15] Mix gently.

  • Add Copper: Add the CuSO₄ solution. The final copper concentration should be lower than the ligand concentration (e.g., 0.2 mM CuSO₄ for 1 mM THPTA).[15] Mix gently.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction. A final concentration of 2.5-5 mM is recommended.[15]

  • Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.[13] The reaction can be extended if steric hindrance is a concern.

  • Purification: Purify the final conjugate using an appropriate method (e.g., SEC, HPLC, or dialysis) to remove the copper catalyst, excess reagents, and byproducts.

Visualizations

References

common side products in Propargyl-PEG11-amine reactions and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving Propargyl-PEG11-amine. Our focus is on identifying and mitigating common side products to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a bifunctional molecule featuring a terminal alkyne group and a primary amine, connected by an 11-unit polyethylene (B3416737) glycol (PEG) spacer. Its primary application is in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] The alkyne group allows for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to conjugate with azide-containing molecules.[1] The amine group can be used to attach to other molecules, for example, through amide bond formation.

Q2: What is the most common side reaction observed when using this compound in CuAAC reactions?

The most prevalent side reaction is the oxidative homo-coupling of the terminal alkyne, which is known as the Glaser, Eglinton, or Hay coupling.[2][3][4] This reaction leads to the formation of a symmetric 1,3-diyne byproduct, where two molecules of this compound are coupled together. This side reaction is also catalyzed by copper species, particularly in the presence of oxygen.

Q3: What are the consequences of this homo-coupling side reaction?

The formation of the diyne byproduct can lead to several issues in your experiment:

  • Reduced Yield: The consumption of the starting alkyne in the side reaction lowers the yield of your desired product. In some cases, this side reaction can account for up to 20% of the starting alkyne.[5]

  • Complex Purification: The diyne byproduct has a molecular weight roughly double that of the starting material, which can complicate purification, especially if the desired product has a similar molecular weight.

  • Inaccurate Quantification: The presence of the byproduct can interfere with the accurate quantification of your desired product.

Q4: How can I detect the formation of the diyne homo-coupling byproduct?

The formation of the diyne byproduct can be monitored by analytical techniques such as:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): You will observe a peak with a mass corresponding to the dimer of this compound minus two protons.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum of the diyne will lack the characteristic terminal alkyne proton signal. The carbon NMR will show characteristic signals for the diyne carbons.[6]

  • Thin Layer Chromatography (TLC): The byproduct will likely have a different retention factor (Rf) compared to the starting material and the desired product.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Click Chemistry Product

If you are experiencing a low yield of your target product from a CuAAC reaction with this compound, it is highly probable that side reactions, primarily Glaser coupling, are occurring.

Potential Cause Recommended Solution
Oxidation of Cu(I) to Cu(II) The active catalyst in CuAAC is Cu(I). Its oxidation to Cu(II) not only slows down the desired reaction but also promotes Glaser coupling. Solution: Add a reducing agent, such as sodium ascorbate (B8700270), to the reaction mixture to maintain copper in the +1 oxidation state.[7]
Presence of Oxygen Oxygen is a key component in the mechanism of Glaser coupling. Solution: Degas your solvents and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst. Maintain the reaction under an inert atmosphere.
Prolonged Reaction Time at High Temperatures Higher temperatures and longer reaction times can increase the likelihood of side product formation.[3] Solution: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. If possible, run the reaction at a lower temperature.
Inappropriate Ligand for Copper The choice of ligand can influence the rate of both the desired reaction and the side reactions. Solution: Use a copper-chelating ligand like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to stabilize the Cu(I) catalyst and accelerate the CuAAC reaction.[8]
Issue 2: Difficulty in Purifying the Final Product

The presence of the diyne byproduct and unreacted starting materials can make the purification of your PEGylated product challenging.

Potential Cause Recommended Solution
Similar Polarity of Product and Byproduct The PEG chain dominates the polarity of the molecules, making chromatographic separation difficult. Solution: Utilize size-exclusion chromatography (SEC) to separate molecules based on their hydrodynamic volume. The diyne byproduct will be significantly larger than the desired product and starting material. Ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) can also be effective.
PEGylated Nature of Compounds PEG-containing molecules are often oils or waxes, which can be difficult to handle during purification. Solution: A method involving complexation with magnesium chloride has been reported to solidify PEG-containing compounds, making them easier to isolate and purify.
Residual Copper Catalyst Copper can interfere with downstream applications and biological assays. Solution: After the reaction, remove the copper catalyst by passing the reaction mixture through a column of copper-chelating resin or by performing an EDTA wash.

Quantitative Data Summary

Condition Expected Impact on Desired Product Yield Expected Impact on Glaser Coupling Byproduct
Addition of Sodium Ascorbate IncreaseDecrease
Inert Atmosphere (N2 or Ar) IncreaseDecrease
Use of Cu(I)-stabilizing Ligand (e.g., TBTA) IncreaseDecrease
Lower Reaction Temperature May decrease rate, but increase selectivityDecrease
Immediate Catalyst Removal Post-Reaction No direct impact on yieldPrevents further byproduct formation during workup

Experimental Protocols

Protocol 1: General Procedure for CuAAC Reaction with this compound to Minimize Side Products

This protocol is a general guideline for performing a CuAAC reaction while minimizing the formation of the Glaser coupling byproduct.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed solvent (e.g., a mixture of t-BuOH and water, or DMF)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of your azide-containing molecule in the chosen degassed solvent.

    • Prepare a stock solution of this compound in the same degassed solvent.

    • Prepare a fresh stock solution of sodium ascorbate in degassed water.

    • Prepare a stock solution of CuSO₄·5H₂O in degassed water.

    • Prepare a stock solution of the copper ligand (TBTA or THPTA) in a suitable solvent (e.g., DMSO or the reaction solvent).

  • Reaction Setup:

    • In a reaction vessel, combine the azide-containing molecule and this compound (typically in a 1:1 to 1.2:1 molar ratio of alkyne to azide).

    • Add the copper ligand to the reaction mixture (typically 1-5 mol% relative to the limiting reagent).

    • Purge the reaction vessel with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Initiation of the Reaction:

    • Add the sodium ascorbate solution to the reaction mixture (typically 5-10 mol%).

    • Add the CuSO₄·5H₂O solution to the reaction mixture (typically 1-5 mol%).

    • Ensure the reaction mixture is well-stirred and maintain it under an inert atmosphere.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, quench it by exposing it to air or by adding a copper-chelating agent like EDTA.

    • Remove the copper catalyst by passing the mixture through a copper-chelating resin or by performing an aqueous wash with an EDTA solution.

    • Purify the product using an appropriate chromatographic technique, such as size-exclusion chromatography (SEC) or reverse-phase HPLC.

Visualizations

Reaction Pathways

The following diagram illustrates the desired CuAAC reaction pathway versus the undesired Glaser coupling side reaction.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_products Products Propargyl_PEG11_amine This compound (Alkyne) Desired_Product Desired Triazole Product Propargyl_PEG11_amine->Desired_Product  Desired Pathway (CuAAC) Side_Product Diyne Byproduct (Glaser Coupling) Propargyl_PEG11_amine->Side_Product Undesired Pathway (in presence of O2) Azide Azide-containing Molecule Azide->Desired_Product Cu_I Cu(I) Catalyst (+ Ligand, Reductant) Cu_I->Desired_Product Cu_I->Side_Product

Caption: Desired CuAAC reaction vs. undesired Glaser coupling side reaction.

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting common issues in this compound reactions.

G Start Start Experiment Check_Yield Low Yield or Complex Mixture? Start->Check_Yield Check_Side_Products Analyze for Diyne Byproduct (LC-MS, NMR) Check_Yield->Check_Side_Products Yes Purification_Issue Purification Difficulty? Check_Yield->Purification_Issue No Optimize_Conditions Optimize Reaction Conditions Check_Side_Products->Optimize_Conditions Add_Reductant Add Reducing Agent (e.g., Sodium Ascorbate) Optimize_Conditions->Add_Reductant Inert_Atmosphere Use Inert Atmosphere (Ar or N2) Add_Reductant->Inert_Atmosphere Use_Ligand Use Cu(I)-stabilizing Ligand (e.g., TBTA) Inert_Atmosphere->Use_Ligand Use_Ligand->Purification_Issue Use_SEC Employ Size-Exclusion Chromatography (SEC) Purification_Issue->Use_SEC Yes Success Successful Synthesis Purification_Issue->Success No Remove_Cu Ensure Complete Copper Removal Use_SEC->Remove_Cu Remove_Cu->Success End End Success->End

Caption: A troubleshooting workflow for this compound reactions.

References

Propargyl-PEG11-amine stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for Propargyl-PEG11-amine. This guide provides detailed information on the stability, storage, and handling of this reagent, along with troubleshooting advice and experimental protocols to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional, polyethylene (B3416737) glycol (PEG)-based linker molecule. It contains two reactive functional groups: a terminal alkyne (propargyl group) and a primary amine. The PEG chain consists of 11 ethylene (B1197577) glycol units, which imparts hydrophilicity and provides a flexible spacer.

Its primary applications are in bioconjugation and chemical biology, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2] The alkyne group allows for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach it to azide-containing molecules.[1] The primary amine can form stable amide bonds with molecules containing carboxylic acids or activated esters (like NHS esters).

Q2: How should I store this compound?

Proper storage is critical to maintain the stability and reactivity of the reagent. Recommendations vary for the solid powder versus solutions.

  • Solid Form (Powder): For long-term storage, the solid powder should be kept at -20°C for up to two years.[3] It is crucial to store it in a dry, dark place under an inert atmosphere (e.g., nitrogen or argon) as PEG derivatives can be sensitive to light and oxidation.[4]

  • Solutions: If you need to prepare stock solutions, it is best to use them on the same day.[3] For short-term storage, solutions in anhydrous DMSO can be kept at 4°C for up to two weeks or at -80°C for up to six months.[3] It is recommended to store solutions as small aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles.[3]

Q3: What solvents are compatible with this compound?

This compound is soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO). Due to the hydrophilic PEG spacer, it also has some solubility in aqueous media, which can be beneficial for bioconjugation reactions.

Q4: Is this compound stable in aqueous solutions?

While the PEG chain enhances water solubility, the stability of the molecule in aqueous buffers can be influenced by pH. The primary amine group will be protonated at acidic pH, which can affect its nucleophilicity in reactions. At alkaline pH, the reactivity of the amine with esters is enhanced, but the stability of other molecules in the reaction may be compromised. Generally, reactions involving the amine group are performed in buffers with a pH range of 7 to 9.

Q5: What are the main degradation pathways for this molecule?

The primary stability concerns for this compound and other PEG derivatives are:

  • Oxidation: The polyethylene glycol chain can be susceptible to oxidative degradation, especially when exposed to air, high temperatures, or transition metals.[5] Storing under an inert gas like nitrogen or argon is recommended to minimize this.[4]

  • Moisture: The compound can be hygroscopic. Moisture can affect the stability and handling of the solid material. For reactions, using anhydrous solvents is crucial, especially when working with moisture-sensitive reagents like NHS esters.

Storage and Stability Data

The following table summarizes the recommended storage conditions and stability information for this compound. Note that quantitative data on stability under various pH and temperature conditions is limited; the information provided is based on manufacturer recommendations and general knowledge of PEG chemistry.

FormSolventTemperatureDurationNotes
Powder (Solid) N/A-20°CUp to 2 yearsStore in a dry, dark place under an inert atmosphere (e.g., Argon or Nitrogen).[3][4]
Stock Solution DMSO4°CUp to 2 weeksPrepare fresh if possible. Store in tightly sealed vials.[3]
Stock Solution DMSO-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[3]

Troubleshooting Guide

Issue 1: Low or no yield in my CuAAC (Click Chemistry) reaction.

  • Possible Cause: Inactive or oxidized copper (I) catalyst.

    • Solution: The CuAAC reaction requires Cu(I). If you are using a Cu(II) salt (e.g., CuSO₄), ensure you are adding a reducing agent like sodium ascorbate (B8700270) to generate Cu(I) in situ. Use freshly prepared solutions of the catalyst and reducing agent.

  • Possible Cause: Oxygen in the reaction mixture.

    • Solution: Oxygen can oxidize the Cu(I) catalyst, rendering it inactive. Degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes before adding the copper catalyst.[4]

  • Possible Cause: Inappropriate solvent.

    • Solution: While the PEG linker enhances solubility, ensure all reaction components are fully dissolved. Common solvents for CuAAC include t-BuOH/H₂O mixtures, DMF, and DMSO.

Issue 2: Low yield in amide coupling reaction with an NHS ester.

  • Possible Cause: Hydrolysis of the NHS ester.

    • Solution: N-hydroxysuccinimide esters are highly susceptible to hydrolysis, especially at high pH and in aqueous buffers. Prepare solutions of the NHS ester immediately before use in an anhydrous aprotic solvent like DMF or DMSO. Avoid moisture contamination.

  • Possible Cause: Incorrect pH of the reaction buffer.

    • Solution: The reaction of a primary amine with an NHS ester is most efficient at a pH of 7-9. Below this range, the amine is protonated and less nucleophilic. Above this range, the hydrolysis of the NHS ester is significantly accelerated.

  • Possible Cause: Competing primary amines in the buffer.

    • Solution: Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with this compound for reaction with the NHS ester. Use buffers like phosphate-buffered saline (PBS) or HEPES.

Issue 3: Difficulty purifying the final product.

  • Possible Cause: Excess PEG linker remaining in the product.

    • Solution: Due to the flexible and variable nature of the PEG chain, PEGylated compounds can be challenging to purify via standard column chromatography. Consider purification techniques such as preparative HPLC or size-exclusion chromatography to separate your product from unreacted PEG linker.

  • Possible Cause: Product is aggregating.

    • Solution: The PEG linker is designed to improve the solubility of conjugated molecules. However, if the attached molecule is very hydrophobic, aggregation can still occur. Ensure you are using appropriate solvents for purification and consider working at lower concentrations.

Experimental Protocols & Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for a two-step bioconjugation using this compound, where it is first reacted with an NHS-activated molecule and then conjugated to an azide-containing biomolecule via CuAAC.

G cluster_0 Step 1: Amine-NHS Ester Coupling cluster_1 Step 2: CuAAC (Click Chemistry) cluster_2 Purification A This compound (in anhydrous DMSO/DMF) C Reaction at pH 7-9 (e.g., PBS buffer) A->C B Molecule 1-NHS Ester B->C D Intermediate: Propargyl-PEG11-Molecule 1 C->D F Reaction with Cu(I) catalyst (e.g., CuSO4/Na-Ascorbate) D->F E Molecule 2-Azide E->F G Final Conjugate: Molecule 2-PEG11-Molecule 1 F->G H Purify via HPLC or SEC G->H

General bioconjugation workflow for this compound.
Factors Affecting Stability

This diagram outlines the key factors that can impact the stability of this compound during storage and handling.

G cluster_factors Influencing Factors cluster_outcomes Potential Outcomes center_node This compound Stability T Temperature center_node->T L Light center_node->L O Oxygen (Air) center_node->O M Moisture center_node->M pH pH (in solution) center_node->pH Deg PEG Chain Degradation (Oxidation) T->Deg L->Deg O->Deg Hyg Hygroscopic Effects (Clumping, Hydrolysis) M->Hyg Reactivity Loss of Reactivity pH->Reactivity Deg->Reactivity Hyg->Reactivity

Key factors influencing the stability of this compound.
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-functionalized molecule to this compound.

Materials:

  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent: e.g., 1:1 mixture of t-BuOH and water, or DMF

  • Nitrogen or Argon gas

Procedure:

  • In a reaction vial, dissolve the azide-containing molecule (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent system.

  • Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • In a separate microfuge tube, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

  • In another microfuge tube, prepare a stock solution of CuSO₄·5H₂O (e.g., 100 mM in water).

  • To the degassed reaction mixture, add the sodium ascorbate solution (to a final concentration of 5-10 mol%).

  • Add the CuSO₄·5H₂O solution to the reaction mixture to initiate the reaction (to a final concentration of 1-5 mol%).

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).

  • Once the reaction is complete, the product can be purified from the catalyst and excess reagents, typically by preparative HPLC.

Protocol 2: General Procedure for Amine Coupling to an NHS Ester

This protocol describes the conjugation of this compound to a molecule containing an N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • NHS ester-functionalized molecule

  • Anhydrous aprotic solvent (e.g., DMF or DMSO)

  • Reaction Buffer: e.g., Phosphate-Buffered Saline (PBS) at pH 7.4

  • Quenching solution: e.g., 1 M Tris-HCl, pH 8.0

Procedure:

  • Dissolve the NHS ester-functionalized molecule in anhydrous DMF or DMSO to prepare a concentrated stock solution.

  • In a separate vial, dissolve this compound in the reaction buffer (e.g., PBS, pH 7.4).

  • Add the NHS ester stock solution to the solution of this compound. A typical molar excess of the amine linker is 2-10 fold, but this may need to be optimized.

  • Allow the reaction to proceed at room temperature for 1-4 hours, or overnight at 4°C, with gentle stirring.

  • Monitor the reaction progress by an appropriate method (e.g., LC-MS).

  • Once the reaction is deemed complete, quench any unreacted NHS ester by adding the quenching solution and incubating for an additional 30 minutes.

  • Purify the resulting propargyl-functionalized molecule using an appropriate method, such as dialysis, size-exclusion chromatography, or preparative HPLC, to remove excess unreacted this compound and quenched NHS ester.

References

Validation & Comparative

Comparative Analysis of Propargyl-PEG11-amine Conjugates: A Guide to Mass Spectrometry and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based analysis for Propargyl-PEG11-amine conjugates against alternative analytical methodologies. This compound is a heterobifunctional linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates, where its characterization is critical for ensuring the quality, efficacy, and safety of the final therapeutic product. This document outlines key analytical techniques, presents comparative data, and provides detailed experimental protocols to aid researchers in selecting the most appropriate methods for their analytical needs.

Executive Summary

The robust characterization of this compound and its conjugates is paramount in drug development. While mass spectrometry, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), stands out for its sensitivity and specificity in identifying and quantifying these molecules, a multi-faceted analytical approach is often necessary for comprehensive quality control. This guide explores the strengths and applications of LC-MS, alongside alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography with universal detectors (HPLC-CAD/ELSD).

Mass Spectrometry Analysis of this compound Conjugates

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the cornerstone for the analysis of this compound and its conjugates. Its high sensitivity and ability to provide molecular weight information make it indispensable for confirming the identity of the linker and its conjugated products.

Key Considerations for MS Analysis:

  • Ionization Technique: Electrospray ionization (ESI) is the most common and effective ionization method for PEGylated molecules, including this compound.

  • Challenges with PEG Analysis: The polyethylene (B3416737) glycol (PEG) chain's polydispersity in larger PEG constructs can lead to a complex series of ions in the mass spectrum, complicating data interpretation. However, for a discrete PEG linker like this compound, this is not a concern as it has a defined molecular weight. A significant challenge is the propensity of the PEG chain to form adducts with various cations (e.g., Na+, K+), leading to multiple peaks for a single species.

  • Spectral Simplification: A common strategy to simplify complex spectra from PEGylated compounds is the post-column addition of amines, such as triethylamine (B128534) (TEA) or diethylmethylamine (DEMA).[1][2][3] This technique reduces the charge state of the analyte, resulting in fewer ion series and more straightforward spectral interpretation.[1][2][3]

A typical workflow for the LC-MS analysis of a this compound conjugate is depicted below:

MS_Workflow LC-MS Workflow for this compound Conjugate Analysis cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample This compound Conjugate Sample Dissolution Dissolution in Appropriate Solvent (e.g., ACN/H2O) Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Injection Injection onto LC System Dilution->Injection Separation Reversed-Phase Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Detection (e.g., TOF, Orbitrap) Ionization->Detection Fragmentation Tandem MS (MS/MS) (Optional) Detection->Fragmentation Deconvolution Spectral Deconvolution (if necessary) Fragmentation->Deconvolution Identification Molecular Weight Confirmation Deconvolution->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for LC-MS analysis.

Expected Mass Spectrometry Data
Analyte Formula Molecular Weight (Da) Expected Dominant Ions in ESI+
This compoundC25H49NO11539.66[M+H]+ (540.34), [M+Na]+ (562.32), [M+K]+ (578.42)

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is crucial for structural confirmation. For this compound, fragmentation is expected to occur along the PEG chain, resulting in neutral losses of ethylene (B1197577) glycol units (44.03 Da). Cleavage at the C-C bond alpha to the amine is also a characteristic fragmentation pathway for aliphatic amines. The propargyl group may also undergo specific fragmentation, although it is generally more stable.

Alternative and Complementary Analytical Techniques

While LC-MS is a powerful tool, it is often complemented by other techniques for a full characterization of this compound conjugates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for the definitive structural elucidation of molecules. Both ¹H and ¹³C NMR are used to confirm the identity and purity of this compound and its conjugates.

Technique Information Provided Advantages Disadvantages
¹H NMR Confirms the presence of key functional groups (alkyne, amine, PEG backbone) and their relative ratios.Provides detailed structural information. Non-destructive.Lower sensitivity than MS. Requires higher sample concentration.
¹³C NMR Confirms the carbon skeleton of the molecule.Provides unambiguous structural information.Even lower sensitivity than ¹H NMR. Requires longer acquisition times.
High-Performance Liquid Chromatography (HPLC) with Universal Detectors

For purity determination and quantification, especially when a mass spectrometer is not available or necessary, HPLC with a universal detector is a viable alternative. Due to the lack of a strong UV chromophore in the PEG structure, detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are preferred.

Technique Information Provided Advantages Disadvantages
HPLC-CAD/ELSD Purity assessment and quantification of the main component and impurities.Universal detection for non-chromophoric compounds. Good for quantitative analysis.Does not provide molecular weight information. Response can be non-linear.

Comparison of Analytical Techniques

Parameter LC-MS NMR HPLC-CAD/ELSD
Primary Use Identification & QuantificationStructural ElucidationPurity & Quantification
Sensitivity Very High (pg-ng)Low (mg)Moderate (ng-µg)
Specificity Very HighHighModerate
Quantitative Accuracy Good to ExcellentGoodGood
Structural Information Molecular Weight & FragmentationDetailed ConnectivityNone
Throughput HighLowHigh

Experimental Protocols

LC-MS/MS Analysis of this compound Conjugates

This protocol is a general guideline and may require optimization for specific conjugates.

  • Sample Preparation:

    • Dissolve the sample in an appropriate solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.

    • Perform serial dilutions to a final concentration of 1-10 µg/mL for analysis.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS Scan Range: m/z 100-1000.

    • MS/MS: Collision-induced dissociation (CID) with collision energy optimized for the specific conjugate.

NMR Spectroscopy of this compound

This protocol is adapted from the analysis of a similar compound, Propargyl-PEG7-acid.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Parameters:

    • Spectrometer: 400 MHz or higher.

    • Number of Scans: 16-64.

    • Temperature: 25 °C.

  • ¹³C NMR Parameters:

    • Spectrometer: 100 MHz or higher.

    • Number of Scans: 1024 or higher.

    • Temperature: 25 °C.

HPLC-CAD/ELSD for Purity Analysis
  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in the mobile phase.

    • Prepare a series of dilutions for linearity assessment.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient appropriate for the elution of the compound.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

  • Detector Settings:

    • CAD: Follow manufacturer's recommendations for gas pressure and signal processing.

    • ELSD: Nebulizer temperature: 40°C, Evaporator temperature: 60°C, Gas flow: 1.5 L/min.

Conclusion

The analysis of this compound conjugates requires a strategic combination of analytical techniques to ensure comprehensive characterization. LC-MS is the primary tool for identification and sensitive quantification, providing essential molecular weight and structural information through fragmentation analysis. NMR spectroscopy serves as the gold standard for unambiguous structure confirmation, while HPLC with universal detectors offers a robust method for purity assessment. By leveraging the strengths of each of these techniques, researchers and drug developers can ensure the quality and consistency of their this compound-containing molecules, ultimately contributing to the development of safer and more effective therapeutics.

References

A Comparative Guide to the NMR Characterization of Proteins Modified with Propargyl-PEG11-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) characterization for proteins modified with Propargyl-PEG11-amine and other common PEGylation reagents. It includes a summary of expected quantitative data, detailed experimental protocols, and visualizations of key workflows to aid in the analysis of PEGylated protein conjugates.

Introduction to Protein PEGylation and NMR Characterization

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. Characterizing the extent and site of PEGylation, as well as its impact on protein structure and function, is critical for the development of safe and effective biotherapeutics. NMR spectroscopy is a powerful analytical technique that can provide detailed atomic-level information on the structure, dynamics, and interactions of PEGylated proteins.[1]

This compound is a popular PEGylation reagent that contains a terminal alkyne group, enabling its conjugation to proteins via "click chemistry." This method offers high specificity and efficiency. This guide will focus on the NMR characterization of proteins modified with this reagent and compare it to other common PEGylation strategies.

Comparison of PEGylation Reagents for NMR Studies

The choice of PEGylation reagent can influence the subsequent NMR analysis. Here, we compare this compound with two common alternatives: NHS-ester-PEG and Maleimide-PEG.

FeaturePropargyl-PEG-amineNHS-ester-PEGMaleimide-PEG
Target Residue Azide-modified amino acids (via click chemistry)Primary amines (e.g., Lysine, N-terminus)Cysteine
Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Nucleophilic acyl substitutionMichael addition
Specificity High, depends on the site of the azide-modified amino acidModerate, reacts with available primary aminesHigh, specific to free thiols
NMR Signature Propargyl group protons (~2.5 ppm, ~4.2 ppm) and triazole protons (if formed)Succinimide byproduct may be observed if reaction is incompleteDisappearance of maleimide (B117702) proton signals (~6.7 ppm) upon conjugation

Expected Quantitative NMR Data

NMR spectroscopy can provide quantitative information about the degree of PEGylation and the dynamics of the attached PEG chains.

Degree of PEGylation (DoP)

The DoP can be determined by comparing the integral of a well-resolved protein proton signal with the integral of the characteristic PEG methylene/methoxy proton signals.

TechniqueMeasurementExpected Outcome
¹H NMR Ratio of protein signal integral to PEG signal integralProvides the average number of PEG chains per protein molecule.
DOSY NMR Diffusion coefficients of free PEG vs. PEGylated proteinConfirms covalent attachment and can distinguish from unbound PEG.[2]

Table 1: Representative ¹H NMR Chemical Shifts for PEG Moieties

ProtonsChemical Shift (ppm)MultiplicityNotes
PEG backbone (-CH₂CH₂O-)~3.6Broad singletThe most intense signal from the PEG chain.
Propargyl Methylene (-O-CH₂-C≡CH)~4.2DoubletCharacteristic signal for the propargyl group.
Propargyl Alkyne ( -C≡CH)~2.5TripletCharacteristic signal for the terminal alkyne proton.
Maleimide Protons (-CH=CH-)~6.7SingletDisappears upon successful conjugation to a thiol.[3]

Note: Chemical shifts can vary depending on the solvent, temperature, and the local chemical environment of the protein.

Protein Structure and Dynamics

Changes in the protein's NMR spectrum upon PEGylation can indicate structural perturbations.

TechniqueMeasurementExpected Outcome
¹H-¹⁵N HSQC Chemical shift perturbations and line broadening of amide signalsIdentifies residues at or near the PEGylation site and assesses changes in protein folding and dynamics.[4]
Solid-State NMR High-resolution spectra of the PEGylated proteinCan provide atomic-level information on the structural integrity of the protein in the solid state.[1]

Experimental Protocols

Protocol 1: Protein Modification with this compound via Click Chemistry

This protocol outlines a general procedure for labeling a protein containing an azide-functionalized amino acid with this compound.

Materials:

Procedure:

  • Protein Preparation: Dissolve the azide-modified protein in degassed buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare stock solutions of this compound, CuSO₄, and sodium ascorbate in a degassed solvent.

  • Click Reaction:

    • Add this compound to the protein solution at a 10- to 50-fold molar excess.

    • Add THPTA to the reaction mixture to a final concentration of 5-10 mM.

    • Initiate the reaction by adding CuSO₄ and sodium ascorbate to final concentrations of 1-2 mM and 5-10 mM, respectively.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.

  • Purification: Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or tangential flow filtration.

  • Characterization: Confirm PEGylation by SDS-PAGE, mass spectrometry, and NMR.

Protocol 2: NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Exchange the purified PEGylated protein into a deuterated NMR buffer (e.g., 20 mM d-phosphate, 50 mM NaCl, pH 7.0, in 90% H₂O/10% D₂O).

  • Concentrate the protein to the desired concentration (typically 0.1-1 mM).

  • Add a small amount of a chemical shift reference standard (e.g., DSS or TMSP).

  • Transfer the sample to a high-quality NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a 1D ¹H NMR spectrum to observe the characteristic PEG signals and assess the overall sample quality.

  • ¹H-¹⁵N HSQC: For ¹⁵N-labeled proteins, acquire a 2D ¹H-¹⁵N HSQC spectrum to monitor changes in the protein backbone upon PEGylation.[5]

  • DOSY (Diffusion-Ordered Spectroscopy): Acquire a 2D DOSY experiment to confirm the covalent attachment of the PEG chains to the protein.[2]

Visualization of Workflows

Experimental Workflow for NMR Characterization

G cluster_modification Protein Modification cluster_purification Purification cluster_nmr NMR Analysis protein Azide-Modified Protein click Click Chemistry Reaction protein->click reagent This compound reagent->click purify Purification (e.g., SEC, Dialysis) click->purify PEGylated Protein sample_prep NMR Sample Preparation purify->sample_prep nmr_acq NMR Data Acquisition (1H, 1H-15N HSQC, DOSY) sample_prep->nmr_acq data_analysis Data Analysis (DoP, Structural Changes) nmr_acq->data_analysis

Fig. 1: Experimental workflow for protein modification and NMR analysis.
Logic Diagram for Data Interpretation

G cluster_1d 1D ¹H NMR cluster_2d 2D ¹H-¹⁵N HSQC cluster_dosy 2D DOSY start Acquire NMR Spectra observe_peg Observe PEG signals (~3.6 ppm) start->observe_peg observe_csp Observe Chemical Shift Perturbations (CSPs) start->observe_csp measure_diffusion Measure Diffusion Coefficients start->measure_diffusion observe_propargyl Observe Propargyl signals (~4.2, ~2.5 ppm) observe_peg->observe_propargyl calc_dop Calculate Degree of PEGylation observe_propargyl->calc_dop observe_broadening Observe Line Broadening observe_csp->observe_broadening map_sites Map PEGylation Sites & Assess Structural Changes observe_broadening->map_sites confirm_conjugation Confirm Covalent Conjugation measure_diffusion->confirm_conjugation

Fig. 2: Logic diagram for interpreting NMR data of PEGylated proteins.

Conclusion

NMR spectroscopy is an indispensable tool for the detailed characterization of proteins modified with this compound and other PEGylation reagents. By combining 1D and 2D NMR techniques, researchers can obtain quantitative data on the degree of PEGylation, identify the sites of modification, and assess the impact on protein structure. The experimental protocols and workflows provided in this guide offer a framework for the successful NMR analysis of PEGylated proteins, facilitating the development of next-generation biotherapeutics.

References

The Optimal Balancing Act: Propargyl-PEG11-amine in the Context of PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Polyethylene (B3416737) Glycol (PEG) Linkers in Targeted Protein Degradation

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. The efficacy of a PROTAC is critically dependent on its three components: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that connects them. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties, including hydrophilicity and biocompatibility. This guide provides a comparative analysis of Propargyl-PEG11-amine and other PEG linkers of varying lengths, supported by representative experimental data, to inform the rational design of potent protein degraders.

The Pivotal Role of the Linker in PROTAC Function

The linker in a PROTAC molecule is not a mere spacer; it plays a crucial role in determining the overall efficacy of the degrader. The length, flexibility, and chemical composition of the linker directly influence several key parameters that govern successful protein degradation:

  • Ternary Complex Formation: The linker must possess an optimal length and flexibility to facilitate the formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase. An inadequately short linker may lead to steric hindrance, preventing the complex from forming, while an excessively long linker might result in a high degree of conformational flexibility, leading to an unstable and unproductive complex.

  • Degradation Efficiency: The stability of the ternary complex is directly correlated with the efficiency of target protein ubiquitination and subsequent degradation. This is often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

  • Physicochemical Properties: The linker's composition affects the PROTAC's solubility, cell permeability, and metabolic stability. PEG linkers, being hydrophilic, generally improve the solubility of PROTAC molecules.

This compound is a specific type of PEG linker that incorporates a terminal alkyne group. This functional group is particularly useful for "click chemistry," a set of biocompatible reactions that allow for the efficient and modular assembly of PROTACs. The 11-unit PEG chain provides a significant degree of flexibility and a specific length, which can be optimal for certain target protein and E3 ligase pairs.

Comparative Efficacy of PEG Linkers in PROTACs

The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase. A systematic evaluation of different linker lengths is therefore a critical step in the optimization of any new PROTAC. To illustrate the impact of PEG linker length on PROTAC performance, we present a synthesized comparison of a series of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-established cancer target. These hypothetical PROTACs consist of a BRD4 inhibitor, a ligand for the von Hippel-Lindau (VHL) E3 ligase, and PEG linkers of varying lengths.

Disclaimer: The following data is a representative synthesis from multiple studies on BRD4-targeting PROTACs and is intended to illustrate the general trend of the impact of PEG linker length on efficacy. The values for a this compound linker are interpolated based on these trends. Actual experimental results may vary.

Linker CompositionNumber of PEG UnitsApproximate Linker Length (atoms)DC50 (nM)Dmax (%)
Propargyl-PEG3-amine3~138580
Propargyl-PEG5-amine5~194092
Propargyl-PEG7-amine7~2525>95
Propargyl-PEG9-amine9~3115>98
This compound 11 ~37 20 >95
Propargyl-PEG13-amine13~435090

As the data illustrates, there is often a "sweet spot" for linker length. In this representative example for BRD4, a PEG linker with approximately 9-11 units demonstrates optimal degradation potency. Shorter linkers may not provide sufficient flexibility or distance to allow for productive ternary complex formation, while longer linkers can lead to decreased efficacy due to excessive flexibility and a higher entropic penalty upon binding.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway PROTAC Signaling Pathway PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Poly-ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis CellSeeding Seed Cells PROTACTreatment Treat with PROTAC (Dose-Response) CellSeeding->PROTACTreatment CellLysis Cell Lysis PROTACTreatment->CellLysis ProteinQuant Protein Quantification CellLysis->ProteinQuant WesternBlot Western Blot ProteinQuant->WesternBlot DataAnalysis Data Analysis (DC50, Dmax) WesternBlot->DataAnalysis

Propargyl-PEG11-amine vs. Shorter Chain PEG Linkers: A Comparative Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker molecule is a critical determinant of a bioconjugate's ultimate success. Among the diverse array of available options, polyethylene (B3416737) glycol (PEG) linkers are widely favored for their ability to enhance the solubility, stability, and pharmacokinetic profiles of biomolecules. This guide provides an objective comparison of Propargyl-PEG11-amine, a mid-length PEG linker, with shorter chain PEG alternatives, supported by experimental data and detailed protocols to inform rational bioconjugate design.

The length of the PEG chain is a crucial parameter that significantly influences the physicochemical and biological properties of bioconjugates, such as antibody-drug conjugates (ADCs). While longer PEG chains can improve in vivo half-life and solubility, they may also introduce steric hindrance, potentially impacting binding affinity and in vitro potency. Conversely, shorter PEG linkers can create more compact conjugates and may be advantageous for applications where maintaining high binding affinity is paramount.

This compound is a heterobifunctional linker featuring a terminal propargyl group and an amine group, separated by an 11-unit ethylene (B1197577) glycol chain. The propargyl group facilitates "click chemistry" reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific conjugation method. The amine group provides a versatile handle for conjugation to various functional groups on biomolecules. Shorter chain PEG linkers, such as those with 2 to 4 PEG units, offer a more rigid and compact connection between the biomolecule and the payload.

Quantitative Data Comparison

The following tables summarize quantitative data from various studies, comparing the effects of different PEG linker lengths on key bioconjugate parameters. While direct head-to-head data for this compound against a specific shorter chain PEG linker in a single study is limited, the data presented provides valuable insights into the general trends observed with varying PEG chain lengths.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated Molecule
No PEG~8.51x
Short-Chain PEG (e.g., PEG4)~5.01.7x decrease
Mid-Length PEG (e.g., PEG8)~3.52.4x decrease
Long-Chain PEG (e.g., PEG24)~2.04.25x decrease

This table illustrates the general principle that increasing PEG linker length leads to a decrease in the clearance rate of ADCs, thereby extending their circulation half-life. Data is synthesized from studies on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of an ADC

PEG Linker LengthIC50 (ng/mL)
PEG22.5
PEG43.0
PEG85.8
PEG1210.2

This table, based on a study of anti-CD22 ADCs with a tubulysin (B8622420) payload, demonstrates that increasing PEG linker length can lead to a decrease in in vitro potency (higher IC50 value), potentially due to steric hindrance affecting antigen binding or drug release.

Table 3: Influence of PEG Linker Length on In Vivo Antitumor Efficacy

PEG Linker LengthTumor Growth Inhibition (%)
PEG475
PEG890
PEG2495

This data, from a study on ADCs with a hydrophobic payload, suggests that longer PEG linkers can enhance in vivo efficacy. This is likely due to improved pharmacokinetics and increased tumor accumulation, which can outweigh a potential decrease in in vitro potency.[1]

Experimental Protocols

To enable a thorough comparison of different PEG linkers, standardized experimental protocols are essential. Below are outlines of key experimental procedures typically employed in the development and characterization of bioconjugates.

Protocol 1: General Antibody-Drug Conjugation via Thiol-Maleimide Coupling

This protocol describes the site-specific conjugation of a maleimide-functionalized PEG linker to thiol groups on an antibody, often generated by the reduction of interchain disulfide bonds.

Materials:

  • Antibody in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

  • Maleimide-PEGn-drug linker

  • Quenching reagent (e.g., N-acetyl cysteine)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Reduction: Incubate the antibody with a molar excess of TCEP at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Buffer Exchange: Remove excess TCEP by performing a buffer exchange into PBS, pH 7.2, using a desalting column.[2]

  • Conjugation: Immediately add the desired molar excess (e.g., 10-20 fold) of the Maleimide-PEGn-drug linker solution to the reduced antibody.[2]

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[2]

  • Quenching (Optional): To quench any unreacted maleimide (B117702) groups, a molar excess of a thiol-containing molecule like N-acetyl cysteine can be added.[2]

  • Purification: Purify the resulting ADC using an SEC column to remove unconjugated drug-linkers and aggregated species.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.

Materials:

  • Target cancer cell line

  • Cell culture medium and supplements

  • ADC constructs with different PEG linkers

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC constructs and add them to the cells. Include an untreated control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-96 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence or absorbance using a plate reader. Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable software.

Protocol 3: In Vivo Tumor Xenograft Model for Efficacy Studies

This protocol describes a typical workflow for evaluating the antitumor efficacy of ADCs in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line for tumor implantation

  • ADC constructs with different PEG linkers

  • Vehicle control (e.g., saline)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject the cancer cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the mice into treatment groups and administer the ADCs (e.g., via intravenous injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.[1]

Mandatory Visualizations

Bioconjugation_Workflow cluster_preparation Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis Biomolecule Biomolecule (e.g., Antibody) Conjugation_A Bioconjugation (Click Chemistry) Biomolecule->Conjugation_A Conjugation_B Bioconjugation (e.g., Maleimide Chemistry) Biomolecule->Conjugation_B Linker_A This compound Linker-Payload Linker_A->Conjugation_A Linker_B Shorter Chain PEG-Linker-Payload Linker_B->Conjugation_B Purification Purification (e.g., SEC) Conjugation_A->Purification Conjugation_B->Purification Characterization Characterization (DAR, Purity) Purification->Characterization InVitro In Vitro Assays (Cytotoxicity, Binding) Characterization->InVitro InVivo In Vivo Studies (Efficacy, PK) InVitro->InVivo

Caption: Experimental workflow for comparing bioconjugates with different PEG linkers.

Signaling_Pathway cluster_cell_surface Cell Surface cluster_intracellular Intracellular Receptor Target Receptor Endosome Endosome Receptor->Endosome Internalization ADC Antibody-Drug Conjugate ADC->Receptor Binding Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload (Drug) Lysosome->Payload Drug Release Target Intracellular Target (e.g., Tubulin) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis Inhibition

Caption: Generalized ADC mechanism of action and signaling pathway to apoptosis.

Conclusion

The choice between this compound and shorter chain PEG linkers is a critical decision in bioconjugate design that requires a balance of competing factors.

This compound offers the advantage of "click chemistry" for a highly specific and efficient conjugation process. Its mid-length PEG chain provides a good balance of improved solubility and pharmacokinetics without the excessive steric hindrance that can be associated with much longer PEG chains. This makes it a suitable candidate for bioconjugates where a compromise between in vivo stability and in vitro potency is desired.

Shorter chain PEG linkers (e.g., PEG2-PEG4) are ideal for creating more compact bioconjugates. They may be preferred in applications where maximizing binding affinity and in vitro potency is the primary objective.[2] The reduced steric bulk of shorter linkers can be advantageous for ensuring that the biological activity of the targeting moiety is not compromised. However, the benefits of enhanced solubility and extended half-life will be less pronounced compared to longer PEG linkers.

Ultimately, the optimal PEG linker length is specific to the antibody, payload, and target, necessitating empirical evaluation. By carefully considering the interplay between linker length and the desired properties of the final bioconjugate, researchers can rationally design more effective and safer therapeutics.

References

Propargyl-PEG11-amine vs. Longer Chain PEG Linkers: A Comparative Guide for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the development of advanced drug delivery systems, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of therapeutic success. Polyethylene glycol (PEG) linkers are widely employed to enhance solubility, stability, and pharmacokinetic profiles. This guide provides a detailed comparison between Propargyl-PEG11-amine, a mid-length bifunctional linker, and longer chain PEG linkers, supported by experimental data and protocols to inform rational drug design.

Overview of PEG Linkers in Drug Delivery

PEGylation, the attachment of PEG chains to a molecule, is a cornerstone strategy in pharmaceutical development.[1] It improves the drug's performance by:

  • Increasing Hydrodynamic Size : This reduces renal clearance, thereby extending the plasma half-life.[1][2][3]

  • Enhancing Solubility : The hydrophilic nature of PEG helps to solubilize hydrophobic payloads, preventing aggregation.[3]

  • Providing Steric Shielding : The PEG chain can protect the therapeutic molecule from enzymatic degradation and reduce immunogenicity.[1][3]

The length of the PEG chain is a crucial parameter, creating a trade-off between favorable pharmacokinetics and potential loss of potency.[4][5]

This compound: A Mid-Length, Functional Linker

This compound is a heterobifunctional linker featuring 11 repeating ethylene (B1197577) glycol units. Its key characteristics include:

  • Amine Group : Allows for conjugation to molecules via reactions targeting, for example, activated carboxylic acids.

  • Propargyl Group (Alkyne) : Serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.[6]

This specific structure makes it a valuable tool in the synthesis of complex bioconjugates, including PROTACs, where precise assembly of three components (a target protein ligand, an E3 ligase ligand, and the linker) is required.[6][7]

Longer Chain PEG Linkers

Longer chain PEG linkers (e.g., PEG24, PEG45, or those with molecular weights in the thousands of Daltons like 2 kDa, 5 kDa, and 10 kDa) are utilized to impart more significant PEG characteristics onto the conjugate.[8][5][9] They are particularly favored when dealing with highly hydrophobic payloads that are prone to aggregation, as the longer chain provides a more substantial hydrophilic shield.[8]

Comparative Data

The selection of a PEG linker requires a careful balance of physicochemical and pharmacological properties. The following tables summarize quantitative data and established trends from various studies comparing the effects of different PEG linker lengths.

Table 1: Physicochemical Properties of Representative PEG Linkers

PropertyThis compoundLonger Chain PEG Linker (e.g., PEG24)Longer Chain PEG Linker (e.g., 10 kDa)
Approx. Molecular Weight ~540 Da~1100 Da10,000 Da
Number of PEG Units 1124~227
Key Functional Groups Amine, AlkyneVaries (e.g., Maleimide (B117702), NHS Ester)Varies (e.g., Maleimide, NHS Ester)
Primary Application PROTAC synthesis, Click Chemistry[6][7]ADC linkers for moderately hydrophobic drugsADC linkers for highly hydrophobic drugs[8]

Table 2: Impact of PEG Chain Length on Pharmacokinetics (PK)

PK ParameterGeneral Effect of Shorter/Mid-Length PEG (e.g., PEG11)General Effect of Longer Chain PEGSupporting Evidence
Circulation Half-life (t½) Moderate increaseSignificant increase[5]In a study with affibody-drug conjugates, increasing PEG length from 0 to 4 kDa and 10 kDa extended the half-life from 19.6 min to 49.2 min and 219.0 min, respectively.[5]
Renal Clearance Moderate decreaseSignificant decreaseLarger constructs (>30 kDa) exhibit reduced renal clearance compared to smaller ones (<20 kDa).[10][11]
Area Under the Curve (AUC) Moderate increaseSignificant increaseA linear relationship is observed between the AUC and the molecular weight of the PEG chain on chitosan (B1678972) nanoparticles.[12][13]
Accumulation in RES Organs (Liver, Spleen) Higher, relative to longer chainsLowerIncreasing PEG chain length on nanoparticles decreases their uptake by macrophage-rich organs.[12][13][14]

Table 3: Impact of PEG Chain Length on Biological Performance

Performance MetricGeneral Effect of Shorter/Mid-Length PEG (e.g., PEG11)General Effect of Longer Chain PEGSupporting Evidence
Solubility Enhancement GoodExcellentLonger PEG chains are required to counteract the hydrophobicity of more challenging payloads and prevent aggregation.
In Vitro Potency / Cytotoxicity Generally higherMay be reduced due to steric hindrance[5]In one study, a 10 kDa PEG modification reduced the in vitro cytotoxicity of a conjugate by approximately 22.5-fold compared to a non-PEGylated version.[5]
In Vivo Efficacy Payload and target dependentOften improved due to enhanced PK[4][5]Despite reduced in vitro potency, a conjugate with a 10 kDa PEG showed the most ideal tumor therapeutic ability in an animal model due to its significantly prolonged half-life.[5]
Maximum Tolerated Dose (MTD) Moderate increaseSignificant increasePEG modification, especially with a 10 kDa chain, significantly reduced the off-target toxicity of conjugates, leading to a >4-fold higher MTD.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for key experiments in the evaluation of drug conjugates.

Protocol 1: General Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol describes the synthesis of an ADC via partial reduction of antibody interchain disulfides and conjugation with a maleimide-functionalized PEG-drug linker.

  • Antibody Reduction :

    • Prepare a solution of the monoclonal antibody (e.g., Trastuzumab) in a phosphate-buffered saline (PBS) solution containing EDTA.

    • Add a 2.5-fold molar excess of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the antibody solution.

    • Incubate the reaction at 37°C for 2 hours to partially reduce the interchain disulfide bonds, exposing free sulfhydryl (-SH) groups.

    • Remove the excess TCEP using a desalting column equilibrated with PBS.

  • Drug-Linker Conjugation :

    • Dissolve the maleimide-functionalized PEG-drug linker (e.g., Mal-PEG24-MMAE) in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).

    • Add the drug-linker solution to the reduced antibody solution at a 7-fold molar excess.

    • Allow the conjugation reaction to proceed at room temperature for 1 hour with gentle mixing. The maleimide group will react with the free sulfhydryl groups on the antibody.

    • Quench the reaction by adding a 10-fold molar excess of N-acetylcysteine to cap any unreacted maleimide groups.

  • Purification and Characterization :

    • Purify the resulting ADC from unconjugated drug-linker and other reagents using size-exclusion chromatography (SEC).

    • Characterize the final ADC product to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation using techniques such as hydrophobic interaction chromatography (HIC-HPLC) and SEC.[4]

Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Model

This protocol outlines a typical study to assess the therapeutic efficacy of a PEGylated drug conjugate in tumor-bearing mice.

  • Cell Culture and Implantation :

    • Culture a relevant cancer cell line (e.g., NCI-N87 gastric cancer cells) under standard conditions.

    • Harvest the cells and resuspend them in a 1:1 mixture of PBS and Matrigel.

    • Subcutaneously implant 5 x 10⁶ cells into the flank of female BALB/c nude mice.

  • Animal Grouping and Dosing :

    • Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=5-8 per group).

    • Groups may include: (1) Vehicle control (saline), (2) Non-PEGylated conjugate, (3) Conjugate with Propargyl-PEG11-linker (or similar), (4) Conjugate with a longer chain PEG linker.

    • Administer the treatments intravenously (i.v.) via the tail vein at a specified dose (e.g., 5 mg/kg) and schedule (e.g., once weekly for 3 weeks).

  • Data Collection and Analysis :

    • Measure tumor volumes with calipers twice weekly and calculate volume using the formula: (Length × Width²)/2.

    • Monitor animal body weight as an indicator of toxicity.

    • The study concludes when tumors in the control group reach a predetermined size (e.g., 2000 mm³).

    • Analyze the data by comparing tumor growth inhibition (TGI) across the different treatment groups.[4][5]

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz illustrate key processes and relationships relevant to the use of PEG linkers in drug delivery.

cluster_antibody Antibody Preparation cluster_linker Drug-Linker Preparation cluster_conjugation Conjugation & Purification mAb Monoclonal Antibody Reduction Partial Reduction (TCEP) mAb->Reduction Reduced_mAb Reduced Antibody (-SH) Reduction->Reduced_mAb Conjugation Thiol-Maleimide Conjugation Reduced_mAb->Conjugation PEG_Linker Maleimide-PEG-Linker Drug_Linker Drug-Linker Construct PEG_Linker->Drug_Linker Payload Cytotoxic Payload Payload->Drug_Linker Drug_Linker->Conjugation Purification Purification (SEC) Conjugation->Purification ADC Final ADC Product Purification->ADC

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

PROTAC PROTAC Molecule Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein (for degradation) Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Degradation Degradation Proteasome->Degradation Protein fragments

Caption: Mechanism of Action for a PROTAC therapeutic.

cluster_pk Pharmacokinetic Effects cluster_pd Pharmacodynamic Effects Start Increase PEG Linker Length HalfLife Longer Half-Life Start->HalfLife + Clearance Decreased Renal Clearance Start->Clearance + AUC Increased Drug Exposure (AUC) Start->AUC + Solubility Improved Solubility Start->Solubility + Toxicity Reduced Off-Target Toxicity Start->Toxicity + Potency Potentially Reduced In Vitro Potency Start->Potency -

Caption: Logical relationships of increasing PEG linker length in drug delivery.

Conclusion

The choice between this compound and longer chain PEG linkers is a strategic decision that profoundly impacts a drug conjugate's properties.

  • This compound is well-suited for applications requiring specific bioorthogonal chemistry, such as PROTAC assembly. Its moderate length offers a balance between improved pharmacokinetics and the retention of high in vitro potency.

  • Longer chain PEG linkers are generally superior for enhancing the pharmacokinetic profile and reducing the toxicity of conjugates, especially those with highly hydrophobic payloads.[4][5] While this often comes at the cost of reduced in vitro activity, the significantly extended circulation time can lead to superior overall in vivo efficacy.[5]

Ultimately, the optimal PEG linker length is specific to the antibody or targeting ligand, the payload, and the biological target, necessitating empirical evaluation.[4] By carefully considering the trade-offs outlined in this guide, researchers can rationally design more effective and safer therapeutics.

References

Assessing the Stability of PROTACs: A Comparative Guide to the Impact of PEG Linker Length

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical determinant of a PROTAC's success is the linker connecting the target-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized for their favorable physicochemical properties. This guide provides a comparative analysis of the stability of PROTACs with different PEG linker lengths, supported by experimental data, to inform rational drug design and development.

The Influence of PEG Linker Length on PROTAC Stability and Efficacy

The linker in a PROTAC is not merely a spacer but plays a pivotal role in its overall performance. The length of the PEG linker directly influences several key parameters that determine the stability and efficacy of the PROTAC, including the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] An optimal linker length is crucial for efficient ubiquitination and subsequent degradation of the target protein.[2]

A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may result in reduced efficacy due to increased flexibility and the potential for non-productive binding.[2][3] Therefore, the optimal linker length must be empirically determined for each specific target protein and E3 ligase pair.[3]

Comparative Analysis of In Vitro Efficacy

The degradation efficiency of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize findings from studies on PROTACs with varying PEG linker lengths targeting different proteins.

Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs [1]

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16~95%~1
19~70%~5
21~60%>10

This data reveals that a 16-atom linker provides the optimal length for ERα degradation and cell growth inhibition in MCF7 breast cancer cells.

Table 2: Degradation Potency of TANK-binding kinase 1 (TBK1)-Targeting PROTACs [1][4]

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21396%
2929276%

A 21-atom linker demonstrated the highest potency for TBK1 degradation, while linkers shorter than 12 atoms were inactive.

Table 3: Hypothetical Comparison of BRD4-Targeting PROTACs with Different PEG Linkers [5]

PROTACLinker LengthDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
PROTAC-PEG3PEG350851.2
PROTAC-PEG4PEG425901.8
PROTAC-PEG5PEG510952.5
PROTAC-PEG6PEG630882.1

This hypothetical data illustrates how a systematic variation of PEG linker length can identify an optimal linker (in this case, PEG5) that balances degradation potency and cell permeability.

In Vitro and In Vivo Stability Assessment

The stability of a PROTAC is a critical factor for its therapeutic success and is assessed through a variety of in vitro and in vivo experimental models.

In Vitro Stability
  • Microsomal Stability: This assay evaluates the metabolic stability of a PROTAC in the presence of liver microsomes, which are rich in drug-metabolizing enzymes.

  • Hepatocyte Stability: Using primary hepatocytes provides a more comprehensive assessment of metabolic stability, as they contain both phase I and phase II metabolic enzymes.

  • Plasma Stability: This assay determines the stability of a PROTAC in plasma, identifying its susceptibility to degradation by plasma enzymes.

In Vivo Stability and Pharmacokinetics

Table 4: Hypothetical In Vivo Pharmacokinetic Parameters of BRD4-Targeting PROTACs in Rats

PROTACLinker LengthHalf-Life (t½, h)Clearance (CL, mL/min/kg)Oral Bioavailability (F%)
PROTAC-PEG3PEG32.125.415
PROTAC-PEG4PEG43.518.225
PROTAC-PEG5PEG55.212.535
PROTAC-PEG6PEG64.814.130

This hypothetical data illustrates the potential impact of PEG linker length on the in vivo pharmacokinetic profile of PROTACs, with the PEG5 linker demonstrating the most favorable properties.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC stability and efficacy.

In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic degradation of a PROTAC upon incubation with human liver microsomes.

Materials:

  • Test PROTAC compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Control compounds (one with known metabolic instability and one with known stability)

  • Acetonitrile (B52724) with an internal standard

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test PROTAC and control compounds.

  • Incubation: Incubate the test PROTAC with HLM in the presence of the NADPH regenerating system at 37°C.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding cold acetonitrile with an internal standard.

  • Sample Preparation: Precipitate proteins by vortexing and centrifugation. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent PROTAC at each time point.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of remaining PROTAC versus time.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of a PROTAC following intravenous (IV) and oral (PO) administration.

Materials:

  • Test PROTAC compound formulated for IV and PO administration

  • Rodents (e.g., rats or mice)

  • Blood collection supplies

  • LC-MS/MS system

Procedure:

  • Dosing: Administer the PROTAC to two groups of animals via IV and PO routes at a defined dose.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Quantify the concentration of the PROTAC in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (t½, CL, Vd, AUC, F%) using appropriate software.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using the Graphviz DOT language can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Target->Ub_Target E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex E3_Ligase->Ub_Target Transfers Ub Ternary_Complex->PROTAC Release Ternary_Complex->E3_Ligase Ubiquitination Ub Ubiquitin Ub->E3_Ligase Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment a PROTAC Synthesis (Varying PEG Linker Length) b Biochemical Assays (Binding Affinity) a->b c Cellular Assays (DC50, Dmax) b->c d In Vitro Stability (Microsomes, Plasma) c->d e Pharmacokinetic Studies (t½, CL, F%) c->e Lead Candidate Selection f Pharmacodynamic Studies (Target Degradation in Tissue) e->f g Efficacy Studies (Disease Models) f->g

Caption: A rational workflow for PROTAC linker selection and optimization.

Conclusion

The length of the PEG linker is a critical parameter in the design of stable and efficacious PROTACs. The experimental data clearly demonstrates that an optimal linker length, which is dependent on the specific target protein and E3 ligase, is essential for potent protein degradation. A systematic evaluation of a series of PROTACs with varying PEG linker lengths, utilizing the robust in vitro and in vivo assays detailed in this guide, is paramount for the successful development of novel protein-degrading therapeutics. This data-driven approach to linker optimization will undoubtedly accelerate the translation of PROTACs from promising research tools to transformative medicines.

References

A Researcher's Guide to Validating Protein Conjugation Sites Following Reaction with Propargyl-PEG11-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of conjugation sites on a protein after its reaction with a linker like Propargyl-PEG11-amine is a critical step in the development of novel therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. This guide provides a comprehensive comparison of leading methodologies for validating these conjugation sites, complete with experimental protocols and data-driven insights to inform your selection of the most appropriate technique.

The covalent attachment of molecules like this compound, which contains a terminal alkyne group for "click" chemistry, to a protein's surface amines (primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) is a widely used strategy in bioconjugation.[1][2] The location and stoichiometry of this conjugation can significantly impact the efficacy, safety, and stability of the final product. Therefore, rigorous analytical validation is paramount.

Primary Validation Method: Mass Spectrometry-Based Peptide Mapping

Mass spectrometry (MS)-based peptide mapping has emerged as the gold standard for the characterization of protein bioconjugates.[3][4][5] This powerful technique allows for the precise identification of conjugation sites, determination of site occupancy, and overall monitoring of the conjugation profile.[3]

Experimental Protocol: Peptide Mapping for Conjugation Site Validation

The general workflow for peptide mapping involves the enzymatic digestion of the conjugated protein, followed by liquid chromatography (LC) separation of the resulting peptides and subsequent analysis by mass spectrometry (MS/MS).[6]

  • Sample Preparation and Denaturation:

    • The protein conjugate sample is denatured to unfold the protein and enhance accessibility for enzymatic digestion. A common method involves using 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride.[5]

  • Reduction and Alkylation:

    • Disulfide bonds within the protein are reduced using a reducing agent like dithiothreitol (B142953) (DTT).

    • The resulting free thiols are then alkylated with a reagent such as iodoacetamide (B48618) (IAM) to prevent them from reforming disulfide bonds.

  • Enzymatic Digestion:

    • The denatured, reduced, and alkylated protein is subjected to enzymatic digestion to cleave it into smaller peptides. Trypsin is a commonly used protease that specifically cleaves at the C-terminal side of lysine and arginine residues.[5] The conjugation of the linker to a lysine residue will block trypsin cleavage at that site, resulting in a longer, modified peptide that can be identified by MS.[7]

  • LC-MS/MS Analysis:

    • The peptide mixture is separated using reverse-phase liquid chromatography (RPLC), which separates peptides based on their hydrophobicity.[5]

    • The separated peptides are then introduced into a mass spectrometer. The mass spectrometer first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan).

    • Selected peptides are then fragmented, and the m/z of the fragments are measured (MS/MS or MS2 scan).

  • Data Analysis:

    • The MS/MS spectra are searched against a protein sequence database to identify the peptides.

    • A mass shift corresponding to the mass of the this compound linker on a specific peptide indicates a conjugation event. The fragmentation pattern in the MS/MS spectrum confirms the precise amino acid residue that is modified.

Performance Characteristics of Peptide Mapping
Parameter Performance References
Sensitivity High (femtogram to picogram range)[8]
Accuracy High, provides precise mass measurement and fragmentation data for confident site identification.[3]
Throughput Moderate, sample preparation and LC-MS/MS run times can be lengthy.
Coverage Can be less than 100% depending on the protein and enzyme used.[6]
Limitations May have difficulty with very large or hydrophobic peptides. Data analysis can be complex.[4]

Below is a diagram illustrating the experimental workflow for peptide mapping.

Peptide_Mapping_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Protein Conjugated Protein Denatured Denature, Reduce, & Alkylate Protein->Denatured Digested Enzymatic Digestion (e.g., Trypsin) Denatured->Digested LC LC Separation Digested->LC MS1 MS1 Scan (Peptide Mass) LC->MS1 MS2 MS/MS Scan (Fragmentation) MS1->MS2 Database Database Search MS2->Database Site_ID Identify Conjugation Site (Mass Shift + Fragmentation) Database->Site_ID

Caption: Experimental workflow for conjugation site validation using peptide mapping.

Alternative and Complementary Validation Methods

While peptide mapping is a powerful primary technique, other methods can provide complementary information or serve as alternatives in specific scenarios.

Edman Degradation

Edman degradation is a classical method for sequencing amino acids from the N-terminus of a protein or peptide.[9][10] In the context of conjugation site validation, it can be used to confirm the modification of the N-terminal amino acid.

  • Immobilization: The protein or a specific peptide fragment is immobilized on a solid support.

  • Coupling: The N-terminal amino group is reacted with phenyl isothiocyanate (PITC).

  • Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide chain.

  • Conversion and Identification: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography.

  • Cycle Repetition: The cycle is repeated to identify subsequent amino acids in the sequence.

If the N-terminus is conjugated with this compound, the Edman degradation reaction will be blocked at the first cycle, indicating a modification at this position.[10]

Comparison of Validation Methods
Feature Mass Spectrometry-Based Peptide Mapping Edman Degradation
Principle Enzymatic digestion followed by LC-MS/MS analysis of peptides.Sequential removal and identification of N-terminal amino acids.
Information Provided Identifies all conjugation sites (N-terminus and internal lysines), provides site occupancy.Primarily identifies N-terminal modifications. Can be used on internal peptides after fragmentation.
Sensitivity Very high (attomole to femtomole).[11]High (picomole).[10]
Throughput Moderate.Low, sequential nature limits speed.
Sample Requirements Relatively small amounts of protein.Requires 10-100 pico-moles of peptide.[10]
Strengths Comprehensive site analysis, high sensitivity, applicable to complex mixtures.[3]Unambiguous identification of N-terminal sequence, robust and well-established.[9]
Limitations Incomplete sequence coverage, complex data analysis, potential for missed modifications.[6]Ineffective for blocked N-termini (unless that is the modification of interest), limited to ~30-60 residues, not suitable for identifying internal modifications in a single run.[10]

The following diagram provides a visual comparison of the key attributes of these validation methods.

Method_Comparison cluster_peptide_mapping Peptide Mapping (MS) cluster_edman Edman Degradation PM_Principle Principle: Enzymatic Digestion & LC-MS/MS PM_Info Information: All Sites, Occupancy PM_Strength Strength: Comprehensive, High Sensitivity ED_Principle Principle: Sequential N-terminal Cleavage ED_Info Information: N-terminal Modification ED_Strength Strength: Unambiguous N-terminal ID

Caption: Comparison of Peptide Mapping and Edman Degradation for conjugation validation.

Conclusion

For the comprehensive validation of conjugation sites on a protein after reaction with this compound, mass spectrometry-based peptide mapping is the most powerful and informative technique. It provides a detailed picture of all modified sites and their relative abundance. Edman degradation serves as a valuable complementary method, particularly for unequivocally confirming N-terminal modifications. The choice of methodology will ultimately depend on the specific analytical needs, available instrumentation, and the stage of drug development. A combination of these techniques can provide the highest level of confidence in the structural characterization of the bioconjugate.

References

A Comparative Guide to Functional Assays for Propargyl-PEG11-amine Conjugate Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of functional assays to confirm the activity of a Propargyl-PEG11-amine conjugate. It is intended for researchers, scientists, and drug development professionals who utilize bifunctional linkers in bioconjugation, drug delivery, and proteomics. The guide details experimental protocols and presents comparative data for the validation of the terminal propargyl and amine groups, as well as the polyethylene (B3416737) glycol (PEG) linker.

The this compound conjugate is a bifunctional linker featuring a terminal alkyne (propargyl group) for click chemistry applications and a primary amine for conventional bioconjugation.[1][2][3] The PEG11 linker enhances solubility and provides a flexible spacer.[4][5][6] Validating the reactivity of each functional group is crucial for its successful application.

Assays for Propargyl Group Activity

The terminal propargyl group is primarily assayed for its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][7][8] This reaction is highly efficient and specific, forming a stable triazole linkage.[7]

Comparison of Alkyne Functional Assays
AssayPrincipleQuantitative ReadoutThroughputKey AdvantagesKey Disadvantages
CuAAC with Fluorescent Azide (B81097) Copper-catalyzed cycloaddition with an azide-functionalized fluorophore.Fluorescence intensity (RFU)HighHigh specificity, high yield, biocompatible conditions.[7]Requires copper catalyst which can be cytotoxic.[8]
CuAAC with Biotin-Azide Click reaction with biotin-azide, followed by detection with streptavidin-HRP.Colorimetric or chemiluminescent signalHighHigh sensitivity due to enzymatic amplification.Indirect detection, requires additional steps.
Mass Spectrometry Direct detection of the mass shift after reaction with an azide-containing molecule.Mass-to-charge ratio (m/z)LowProvides direct, unambiguous confirmation of conjugation.Requires purified samples and specialized equipment.
Experimental Protocol: CuAAC with a Fluorescent Azide

This protocol describes the confirmation of propargyl group activity by reacting the this compound conjugate with a fluorescent azide reporter.

Materials:

  • This compound conjugate

  • Azide-functionalized fluorophore (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris-HCl buffer (100 mM, pH 8.5)

  • DMSO

Procedure:

  • Prepare a 10 mM stock solution of the this compound conjugate in DMSO.

  • Prepare a 10 mM stock solution of the Azide-Fluor 488 in DMSO.

  • Prepare a 50 mM stock solution of CuSO4 in water.

  • Prepare a 500 mM stock solution of sodium ascorbate in water (freshly made).

  • In a microcentrifuge tube, combine the following in order:

    • 84 µL Tris-HCl buffer

    • 10 µL this compound stock solution (1 mM final concentration)

    • 2 µL Azide-Fluor 488 stock solution (0.2 mM final concentration)

    • 2 µL CuSO4 stock solution (1 mM final concentration)

  • Vortex briefly to mix.

  • Add 2 µL of the sodium ascorbate stock solution (10 mM final concentration) to initiate the reaction.

  • Incubate at room temperature for 1 hour, protected from light.

  • Analyze the reaction mixture using a fluorescence plate reader (Excitation/Emission appropriate for the fluorophore, e.g., 495/519 nm for Fluor 488) or by fluorescence microscopy if conjugated to a surface.

Expected Outcome: A significant increase in fluorescence intensity compared to a negative control (without the propargyl-PEG conjugate) confirms the activity of the propargyl group.

Workflow for Propargyl Group Validation

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A This compound D Mix Reagents (CuAAC Reaction) A->D B Azide-Fluorophore B->D C Cu(II) Sulfate + Sodium Ascorbate C->D Catalyst E Fluorescence Measurement D->E Quantitative F Mass Spectrometry D->F Confirmatory

Workflow for validating the propargyl group via CuAAC.

Assays for Amine Group Activity

The primary amine group can be assayed using several methods that confirm its presence and reactivity towards electrophiles.

Comparison of Amine Functional Assays
AssayPrincipleQuantitative ReadoutThroughputKey AdvantagesKey Disadvantages
NHS Ester Conjugation The primary amine reacts with an N-hydroxysuccinimide (NHS) ester to form a stable amide bond.[9]Absorbance or fluorescence signal from the conjugated label.HighHighly specific for primary amines, stable product.NHS esters are moisture-sensitive.
Hinsberg Test Reaction with benzenesulfonyl chloride to distinguish between primary, secondary, and tertiary amines.[10][11][12]Solubility of the resulting sulfonamide in alkali.LowDifferentiates amine types.Qualitative, not suitable for high-throughput screening.
Carbylamine Test Reaction of a primary amine with chloroform (B151607) and a strong base to produce an isocyanide.[10][11][13]Characteristic foul odor.LowSpecific for primary amines.[10][13]Qualitative, uses hazardous reagents.
Ninhydrin (B49086) Test Reaction with ninhydrin to produce a deep blue or purple color (Ruhemann's purple).Absorbance at 570 nm.MediumSimple, colorimetric.Can react with other nucleophiles.
Experimental Protocol: Amine Reactivity with NHS-Biotin

This protocol confirms the presence of a reactive primary amine by conjugation to an NHS-ester activated biotin (B1667282) molecule.

Materials:

  • This compound conjugate

  • NHS-Biotin

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • HABA/Avidin assay for biotin quantification

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare a 20 mM stock solution of NHS-Biotin in DMSO.

  • In a microcentrifuge tube, add 10 µL of the this compound stock solution to 890 µL of PBS, pH 7.4.

  • Add 10 µL of the NHS-Biotin stock solution to the amine solution (a 2-fold molar excess of biotin).

  • Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.

  • Quench the reaction by adding 50 µL of 1 M Tris-HCl, pH 8.0.

  • Quantify the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid)/Avidin assay according to the manufacturer's instructions.

Expected Outcome: Successful biotinylation, as quantified by the HABA assay, confirms the presence of a reactive primary amine.

Amine-NHS Ester Reaction Pathway

G A Propargyl-PEG11-NH2 (Primary Amine) C Conjugated Product (Stable Amide Bond) A->C Nucleophilic Attack B NHS-Ester Reagent (e.g., NHS-Biotin) B->C D NHS leaving group C->D Byproduct

Reaction of a primary amine with an NHS ester.

Functional Characterization of the PEG Linker

The PEG11 linker is expected to confer favorable physicochemical properties, such as increased hydrophilicity and hydrodynamic size, to the molecules it is conjugated to.[4][6][14] Assays for PEG linker function typically involve comparing a molecule before and after conjugation.

Comparison of PEG Linker Characterization Assays
AssayPrincipleQuantitative ReadoutApplication
Dynamic Light Scattering (DLS) Measures the fluctuation of scattered light due to Brownian motion to determine particle size.Hydrodynamic diameter (Z-average).[]Assess increase in size post-conjugation.
Size Exclusion Chromatography (HP-SEC) Separates molecules based on their size in solution.Retention time (earlier elution for larger molecules).[]Confirm successful conjugation and assess purity.
Solubility Assay Measures the concentration of a solute in a saturated solution.Maximum dissolved concentration (e.g., in mg/mL).Determine enhancement of aqueous solubility for hydrophobic molecules.
In Vitro Stability Assay Monitors the degradation of a conjugate in plasma or serum over time.Percentage of intact conjugate remaining.Assess if PEGylation protects against enzymatic degradation.
Experimental Protocol: Aqueous Solubility Assay

This protocol provides a method to compare the aqueous solubility of a hydrophobic molecule before and after conjugation with this compound.

Materials:

  • Hydrophobic molecule of interest (e.g., a small molecule drug)

  • The same molecule conjugated with this compound.

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortexer, centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the unconjugated hydrophobic molecule to a known volume of PBS in a microcentrifuge tube.

  • In a separate tube, add an excess amount of the PEGylated conjugate to the same volume of PBS.

  • Vortex both tubes vigorously for 2 minutes.

  • Equilibrate the samples at room temperature for 24 hours with constant agitation to ensure saturation.

  • Centrifuge the samples at 14,000 x g for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant.

  • Quantify the concentration of the dissolved molecule in the supernatant using a suitable method (e.g., HPLC with a standard curve or UV-Vis spectrophotometry at a characteristic wavelength).

Expected Outcome: The concentration of the PEGylated conjugate in the supernatant is expected to be significantly higher than that of the unconjugated molecule, demonstrating the solubilizing effect of the PEG linker.

Impact of PEGylation on Drug Properties

G cluster_0 Core Molecule cluster_1 Conjugation cluster_2 Improved Properties A Small Molecule Drug or Peptide B This compound Conjugation A->B C Increased Solubility B->C D Increased Hydrodynamic Size B->D E Reduced Renal Clearance B->E F Enhanced Stability B->F

Conceptual benefits of PEGylation.

References

A Comparative Guide to Heterobifunctional Linkers for Antibody-Drug Conjugate (ADC) Construction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically dependent on the heterobifunctional linker that connects the monoclonal antibody to the potent cytotoxic payload. The linker's chemical properties dictate the ADC's stability in circulation, its pharmacokinetic profile, and the mechanism of payload release at the target tumor site.[1][2] This guide provides a comparative analysis of common heterobifunctional linkers, supported by experimental data, to inform the rational design of next-generation ADCs.

Overview of Heterobifunctional Linker Technologies

Heterobifunctional linkers are broadly categorized into two main classes: cleavable and non-cleavable. The choice between these strategies is a pivotal decision in ADC design, directly influencing the mechanism of action and the therapeutic window.[2][3]

  • Cleavable Linkers: These linkers are designed to be stable in the systemic circulation and release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[3][4] Common cleavage mechanisms include sensitivity to acidic pH (hydrazones), reducing environments (disulfides), or specific enzymes like cathepsins (peptide linkers) and β-glucuronidase (β-glucuronide linkers).[4][5] The release of a membrane-permeable payload from a cleavable linker can enable the "bystander effect," where the payload diffuses out of the target cell to kill neighboring antigen-negative tumor cells.[3]

  • Non-Cleavable Linkers: These linkers, such as thioether linkers (e.g., SMCC), form a stable covalent bond between the antibody and the payload.[6][7] The release of the payload occurs only after the lysosomal degradation of the antibody following internalization of the ADC.[3] This strategy generally results in higher plasma stability and a reduced risk of off-target toxicity.[3][8]

Comparative Performance Data

The selection of a linker technology has a profound impact on the performance of an ADC. The following tables summarize key quantitative data from comparative studies of different linker types.

Table 1: Comparative Plasma Stability of ADCs with Different Linkers

Plasma stability is a critical attribute that influences both the efficacy and safety of an ADC. Premature release of the payload in circulation can lead to systemic toxicity and a reduction in the amount of active ADC reaching the tumor.[4]

Linker TypeADC ExampleSpeciesAssay Duration (days)% Intact ADC or DAR RetentionReference(s)
Cleavable
GGFG-PeptideTrastuzumab-deruxtecan (T-DXd)Rat7~50% DAR Retention[9]
Exo-Linker (novel peptide)Trastuzumab-exo-EVC-exatecanRat7>50% DAR Retention (Superior to T-DXd)[9]
Val-Cit PeptideAb095-vc-MMAEMouse6~75% Payload Release[10]
Val-Cit PeptideAb095-vc-MMAERat6~2.5% Payload Release[10]
Val-Cit PeptideAb095-vc-MMAEHuman6<1% Payload Release[10]
Non-Cleavable
Thioether (MCC)Trastuzumab-DM1 (T-DM1)Rat7>80% Intact ADC[3]

Note: Direct comparison between studies should be made with caution due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.

Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers

The in vitro cytotoxicity of an ADC is a measure of its potency against cancer cell lines. This is typically expressed as the half-maximal inhibitory concentration (IC50).

Linker TypeADC ExampleCell Line (Antigen Expression)IC50 (ng/mL)Bystander EffectReference(s)
Cleavable
Val-Cit PeptideTrastuzumab-vc-MMAESK-BR-3 (HER2+++)5-20Significant[3]
Val-Cit PeptideTrastuzumab-vc-MMAEJIMT-1 (HER2+)100-500Moderate[3]
Val-Cit, Val-Ala, etc.cMet Hemiasterlin ADCsEBC-1 (cMet+)0.02-0.20 (Target-dependent)Not specified[11]
Non-Cleavable
Thioether (MCC)Trastuzumab-DM1 (T-DM1)SK-BR-3 (HER2+++)10-50Minimal[3]
Thioether (MCC)Trastuzumab-DM1 (T-DM1)JIMT-1 (HER2+)>1000Minimal[3]
Table 3: Comparative In Vivo Efficacy of ADCs in Xenograft Models

In vivo efficacy studies in animal models are crucial for evaluating the anti-tumor activity of an ADC. Tumor growth inhibition (TGI) is a key endpoint in these studies.

Linker TypeADC ExampleXenograft ModelDosingTumor Growth Inhibition (TGI)Reference(s)
Cleavable
GGFG-PeptideTrastuzumab-deruxtecan (T-DXd)NCI-N87 (gastric)Not specifiedComparable to Exo-Linker ADC[9]
Exo-Linker (novel peptide)Trastuzumab-exo-EVC-exatecanNCI-N87 (gastric)Not specifiedSlightly higher than T-DXd (not statistically significant)[9]
Val-Cit PeptideTrastuzumab-vc-MMAENCI-N87 (gastric)10 mg/kg, single dose>90% (with regression)[3]
Val-Cit PeptideTrastuzumab-vc-MMAEJIMT-1 (breast)10 mg/kg, single dose~70%[3]
Non-Cleavable
Thioether (MCC)Trastuzumab-DM1 (T-DM1)NCI-N87 (gastric)10 mg/kg, single dose~80%[3]
Thioether (MCC)Trastuzumab-DM1 (T-DM1)JIMT-1 (breast)15 mg/kg, single dose~50%[3]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of ADCs with different linkers.

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average number of drug molecules conjugated to an antibody and the distribution of different drug-loaded species.[12]

Methodology:

  • Sample Preparation: Dilute the ADC sample to a concentration of 2 mg/mL in a high salt buffer (e.g., 1M ammonium (B1175870) sulfate).

  • Chromatography:

    • Column: A HIC column (e.g., TSKgel Butyl-NPR) is used.[13]

    • Mobile Phase A: High salt buffer (e.g., 25 mM phosphate (B84403) buffer, 1.5 M ammonium sulfate, pH 7.0).[13]

    • Mobile Phase B: Low salt buffer, often containing an organic modifier (e.g., 25 mM phosphate buffer in 80% water/20% 2-propanol, pH 7.0).[13]

    • Gradient: A decreasing salt gradient is used to elute the ADC species. The unconjugated antibody, being the most hydrophilic, elutes first, followed by species with increasing DAR.[12][13]

  • Detection: The elution profile is monitored by UV absorbance at 280 nm.[13]

  • Data Analysis: The percentage of the peak area for each species is used to calculate the weighted average DAR.[12][]

In Vitro Plasma Stability Assay by LC-MS

Objective: To assess the stability of the ADC linker in plasma by measuring the amount of intact ADC or released payload over time.[4][15]

Methodology:

  • Incubation: Incubate the ADC at a specific concentration (e.g., 10 µM) in human, mouse, or rat plasma at 37°C.[1]

  • Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).[1]

  • Sample Preparation:

    • To measure intact ADC: Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A beads).[16]

    • To measure released payload: Precipitate plasma proteins using an organic solvent (e.g., acetonitrile) and collect the supernatant.[17][18]

  • Analysis:

    • Intact ADC: Analyze the captured ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR indicates linker cleavage.[15][16]

    • Released Payload: Quantify the free payload in the supernatant using a validated LC-MS/MS method.[17][18]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of free payload over time to determine the stability of the linker.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency of an ADC in killing target cancer cells.[2][19]

Methodology:

  • Cell Seeding: Plate antigen-positive and antigen-negative cancer cells in 96-well plates at a predetermined density and incubate overnight.[1][19]

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.[1]

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-120 hours).[1]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize MTT into formazan (B1609692) crystals.[2][19]

  • Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[2][19]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software.[2]

Visualizing ADC Construction and Mechanisms

General Workflow for ADC Construction

ADC_Construction_Workflow mAb Monoclonal Antibody (mAb) Activation Antibody Modification (e.g., reduction of disulfides) mAb->Activation Conjugation Conjugation Reaction Activation->Conjugation LinkerPayload Linker-Payload Synthesis LinkerPayload->Conjugation Purification Purification (e.g., chromatography) Conjugation->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC ADC_Mechanism cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_cleavable ADC (Cleavable Linker) Binds to Antigen Internalization_c Internalization (Endocytosis) ADC_cleavable->Internalization_c Endosome_c Endosome/Lysosome Internalization_c->Endosome_c Cleavage Linker Cleavage (e.g., by enzymes, low pH) Endosome_c->Cleavage PayloadRelease_c Payload Release Cleavage->PayloadRelease_c TargetCellDeath_c Target Cell Death PayloadRelease_c->TargetCellDeath_c BystanderEffect Bystander Killing (neighboring cells) PayloadRelease_c->BystanderEffect ADC_non_cleavable ADC (Non-Cleavable Linker) Binds to Antigen Internalization_nc Internalization (Endocytosis) ADC_non_cleavable->Internalization_nc Lysosome_nc Lysosome Internalization_nc->Lysosome_nc Degradation Antibody Degradation Lysosome_nc->Degradation PayloadRelease_nc Payload-Linker-Amino Acid Metabolite Release Degradation->PayloadRelease_nc TargetCellDeath_nc Target Cell Death PayloadRelease_nc->TargetCellDeath_nc ADC_Parameters Linker Linker Chemistry (Cleavable vs. Non-cleavable, Hydrophilicity) Stability Plasma Stability Linker->Stability PayloadRelease Payload Release Mechanism Linker->PayloadRelease DAR Drug-to-Antibody Ratio (DAR) Linker->DAR Efficacy Therapeutic Efficacy Stability->Efficacy Toxicity Off-Target Toxicity Stability->Toxicity PayloadRelease->Efficacy PayloadRelease->Toxicity DAR->Efficacy DAR->Toxicity TherapeuticWindow Therapeutic Window Efficacy->TherapeuticWindow Toxicity->TherapeuticWindow

References

Navigating the Maze: How PEG Linker Length Dictates PROTAC Permeability

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The journey of a Proteolysis-Targeting Chimera (PROTAC) from the extracellular space to its intracellular target is a critical determinant of its therapeutic efficacy. A key player in this journey is the linker, the chemical bridge connecting the target-binding and E3 ligase-recruiting moieties. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed for their favorable physicochemical properties.[1][2] However, the length of this PEG linker can significantly influence a PROTAC's ability to permeate the cell membrane. This guide provides an objective comparison of how PEG linker length impacts PROTAC permeability, supported by experimental data and detailed protocols.

The "Chameleon Effect": A Key to Permeability

PROTACs often possess high molecular weights and polar surface areas, characteristics that typically hinder passive diffusion across the lipid bilayer of the cell membrane.[3][4] However, studies have revealed that flexible linkers, such as PEG, can allow PROTACs to adopt folded, more compact conformations. This "chameleon" effect shields the molecule's polar surface area, presenting a more hydrophobic face to the cell membrane and thereby enhancing permeability.[2][5][6][7][8] The length of the PEG linker is a critical factor in enabling this conformational flexibility.

Quantitative Comparison: Linker Length vs. Permeability

Several studies have quantitatively assessed the impact of PEG linker length on the permeability of PROTACs. The data consistently demonstrates that there is an optimal range for linker length, and that simply increasing length does not guarantee improved permeability.

PROTAC SeriesLinker ModificationPermeability (Pₑ, 10⁻⁶ cm/s)Key FindingsReference
MZ Series 2-unit PEG linker (7)0.6Shorter PEG linker resulted in significantly higher permeability.[9][10]
3-unit PEG linker (8)< 0.03Increasing the PEG units by one dramatically decreased permeability.[9]
4-unit PEG linker (9)0.006The longest PEG linker in this series showed the lowest permeability.[9]
AT/CM Series 1-unit PEG linker (15)~0.005A shorter linker was more permeable than a longer one.[9]
2-unit PEG linker (16)~0.0025Doubling the PEG units halved the permeability.[9]
H-PGDS PROTACs No linker (PEG0)Highest cellular uptake (~14%)Removal of the linker improved membrane permeability.[11]
3-unit PEG (PEG3)Lower uptake than PEG0Introduction of a PEG linker decreased uptake.[11]
5-unit PEG (PEG5)Similar uptake to PEG3Further increasing PEG length did not proportionally decrease uptake in this case.[11]

Note: The permeability values are approximate and intended for comparative purposes. Please refer to the original publications for precise data.

These findings highlight a general trend: shorter PEG linkers often lead to higher permeability.[9] However, the optimal length is target-dependent and must be determined empirically.[1][12] An excessively short linker may not provide enough flexibility for the PROTAC to adopt a permeable conformation, while an overly long linker can lead to decreased efficacy due to a higher entropic penalty upon binding.[1]

Alkyl vs. PEG Linkers: A Note on Composition

While this guide focuses on PEG linker length, it is worth noting that the composition of the linker also plays a crucial role. Some studies suggest that at matched lipophilicity, alkyl-linked PROTACs can exhibit superior permeability compared to their PEGylated counterparts in certain assays.[] This is attributed to the reduction in hydrogen bond acceptors, which lowers the topological polar surface area.[] However, other studies have shown that a PROTAC with a short PEG linker can be more permeable than one with an alkyl linker, suggesting that the ability to form intramolecular hydrogen bonds to shield polarity can be a dominant factor.[9]

Experimental Protocols for Assessing PROTAC Permeability

Accurate assessment of cellular permeability is crucial for optimizing PROTAC design.[3] The following are detailed methodologies for commonly used permeability assays.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[3]

Principle: This assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[3]

Protocol:

  • Preparation of Reagents:

    • Prepare a solution of lipids (e.g., 2% (w/v) lecithin (B1663433) in dodecane).

    • Prepare donor solution: Dissolve the PROTAC in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.

    • Prepare acceptor solution: Use the same buffer as the donor solution, often containing a scavenger agent to prevent back-diffusion.

  • Plate Preparation:

    • Coat the filter of a 96-well filter plate (donor plate) with the lipid solution.

    • Place the donor plate into a 96-well acceptor plate containing the acceptor solution.

  • Assay Procedure:

    • Add the donor solution containing the PROTAC to the wells of the donor plate.

    • Incubate the plate assembly at a controlled temperature (e.g., 25°C) for a defined period (e.g., 4-18 hours).

  • Quantification:

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability:

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (V_A / (Area × time)) × -ln(1 - [C_A] / [C_equilibrium]) where V_A is the volume of the acceptor well, Area is the surface area of the membrane, time is the incubation time, [C_A] is the concentration in the acceptor well, and [C_equilibrium] is the theoretical equilibrium concentration.

Caco-2 Permeability Assay

The Caco-2 assay is a cell-based assay that provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.[3]

Principle: A monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, is grown on a semi-permeable filter support. The transport of the PROTAC from the apical (donor) to the basolateral (acceptor) side is measured.[3][6]

Protocol:

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Procedure:

    • Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the PROTAC solution (in transport buffer) to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (acceptor) compartment.

    • Incubate at 37°C with 5% CO₂ for a specific time period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the apical and basolateral compartments.

  • Quantification:

    • Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Calculation of Permeability:

    • The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A × C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.

Visualizing the Process

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recruitment Degradation Degraded Peptides Proteasome->Degradation Degradation Extracellular Extracellular Space Extracellular->PROTAC Permeation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Permeability_Workflow cluster_design PROTAC Design & Synthesis cluster_assay Permeability Assessment cluster_analysis Data Analysis cluster_optimization Optimization Design Design PROTACs with Varying PEG Linker Lengths Synthesis Chemical Synthesis Design->Synthesis PAMPA PAMPA Assay Synthesis->PAMPA Caco2 Caco-2 Assay Synthesis->Caco2 Quantification LC-MS/MS Quantification PAMPA->Quantification Caco2->Quantification Calculation Calculate Papp Values Quantification->Calculation Comparison Compare Permeability Calculation->Comparison SAR Structure-Permeability Relationship (SPR) Analysis Comparison->SAR Optimization Lead Optimization SAR->Optimization

Caption: A rational workflow for PROTAC permeability assessment.

Conclusion

The length of the PEG linker is a critical parameter that profoundly influences the cell permeability of PROTACs. While shorter linkers generally appear to be advantageous, the optimal length is a delicate balance between providing sufficient flexibility for the "chameleon effect" and avoiding excessive length that can be detrimental to efficacy. The experimental protocols provided herein offer robust methods for quantitatively assessing permeability, enabling researchers to establish clear structure-permeability relationships. By systematically evaluating the impact of PEG linker length, drug development professionals can rationally design PROTACs with improved cellular uptake and, ultimately, enhanced therapeutic potential.

References

Safety Operating Guide

Essential Safety and Logistical Guidance for Handling Propargyl-PEG11-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for Propargyl-PEG11-amine. The following guidance is based on the known hazards of its constituent functional groups (propargyl, polyethylene (B3416737) glycol, and amine) and information available for structurally similar compounds. All laboratory personnel must be thoroughly trained on the potential hazards and proper handling procedures before working with this chemical.

This compound is a polyethylene glycol (PEG)-based PROTAC linker utilized in the synthesis of PROTACs.[1][2] It contains an alkyne group, making it a reagent for click chemistry.[2] While specific toxicological data is limited, the available information indicates that this compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Therefore, stringent safety protocols are necessary to ensure personnel safety and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound stem from its amine group, which can be corrosive and irritating, and the propargyl group, which can be reactive. The PEG component generally has low toxicity but may act as a penetration enhancer.[4][5] A comprehensive PPE strategy is crucial to prevent exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecification
Eye and Face Protection Chemical splash goggles that meet ANSI Z.87.1 standards are mandatory.[6] A face shield should be worn over goggles when there is a significant risk of splashes.[6][7]
Skin Protection A lab coat or a chemical-resistant apron should be worn to protect against skin contact.[8] Chemical-resistant gloves (e.g., nitrile or neoprene) are required.[6][7] For extended contact, consult the glove manufacturer's resistance guide.[6] Closed-toe shoes are mandatory.[8]
Respiratory Protection All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of any potential vapors or aerosols.[6][9] If a fume hood is not available or for spill cleanup, a NIOSH-approved respirator with an appropriate cartridge may be necessary.[9]

Operational Plan: A Step-by-Step Guide for Safe Handling

Adherence to a strict operational workflow is critical for the safe handling of this compound.

  • Preparation and Planning:

    • Review all available safety information and have a chemical spill kit appropriate for amines readily accessible.[8]

    • Assemble all necessary equipment and reagents before starting the experiment.[6]

    • Ensure a certified chemical fume hood is in proper working order.[9]

  • Donning Personal Protective Equipment:

    • Put on all required PPE as outlined in Table 1 before entering the designated work area.[6]

  • Handling the Compound:

    • Weighing: Use a dedicated, clean weighing vessel. If the compound is a solid, minimize the creation of dust.[9]

    • Dissolving: If applicable, add the solvent to the solid this compound slowly to prevent splashing.[9]

    • Reactions: Conduct all reactions involving this compound within the chemical fume hood.[9] Keep containers tightly closed when not in use.[8]

  • Post-Experiment Procedures:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.[6]

    • Properly doff PPE, removing gloves first using a technique that avoids skin contact with the outer contaminated surface.[8]

    • Wash hands thoroughly after handling the compound, even if gloves were worn.[10]

Spill Management

In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[9] Wearing appropriate PPE, collect the absorbed material into a sealed container for hazardous waste disposal.[9] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[9]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination, given its high aquatic toxicity.[3]

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, absorbent materials) should be placed in a clearly labeled hazardous waste container.[9]

    • Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[9]

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[9]

  • Disposal Procedure:

    • Dispose of all waste containing this compound through your institution's hazardous waste management program.[9]

    • Never dispose of this compound down the drain or in the regular trash. [9]

    • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[7]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_review Review Safety Info & Spill Kit Ready prep_assemble Assemble Equipment prep_review->prep_assemble prep_ppe Don PPE prep_assemble->prep_ppe handle_weigh Weigh Compound prep_ppe->handle_weigh handle_dissolve Dissolve/Prepare handle_weigh->handle_dissolve handle_react Conduct Reaction handle_dissolve->handle_react cleanup_decon Decontaminate Work Area handle_react->cleanup_decon spill_small Small Spill: Absorb & Collect handle_react->spill_small If Spill Occurs spill_large Large Spill: Evacuate & Call EHS handle_react->spill_large cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.